ML385
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Development of ML385
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML385, a potent and specific inhibitor of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NRF2 pathway.
This compound was identified through a quantitative high-throughput screening (qHTS) of the Molecular Libraries Small Molecule Repository (MLSMR), which contains approximately 400,000 small molecules.[1][2] The screening assay was designed to identify inhibitors of NRF2 transcriptional activity.[3] This effort led to the discovery of a thiazole-indoline compound series, and subsequent medicinal chemistry optimization resulted in the identification of this compound as a novel and specific NRF2 inhibitor.[2][3]
This compound directly interacts with the NRF2 protein, specifically binding to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[3][4][5] This binding interferes with the formation of the NRF2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G) protein complex and prevents its binding to regulatory DNA sequences known as Antioxidant Response Elements (AREs).[3][4][5] By inhibiting the transcriptional activity of NRF2, this compound blocks the expression of its downstream target genes, which are involved in antioxidant defense, drug detoxification, and metabolic reprogramming.[1][3]
Preclinical studies have demonstrated the efficacy of this compound in various cancer models, particularly in non-small cell lung cancer (NSCLC) with mutations in the KEAP1 gene, which lead to the constitutive activation of NRF2.[3] this compound has been shown to enhance the cytotoxicity of chemotherapeutic agents such as carboplatin (B1684641), doxorubicin, and taxol in NSCLC cells.[3] In addition to its anticancer properties, this compound has been investigated for its role in modulating the PI3K-mTOR signaling pathway and in sensitizing cancer cells to other targeted therapies.[6]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (NRF2 inhibition) | 1.9 µM | Fluorescence Polarization Assay | [7][8][9] |
| Maximum Inhibitory Concentration (NRF2 transcriptional activity) | 5 µM | A549 lung cancer cells | [3] |
| IC50 of BKM120 (PI3K inhibitor) alone | 15.46 µM | MGH7 lung cancer cells | [6] |
| IC50 of BKM120 with 5 µM this compound | 5.503 µM | MGH7 lung cancer cells | [6] |
Table 2: In Vivo Pharmacokinetics and Dosing of this compound
| Parameter | Value | Species | Dosing Route | Reference |
| Half-life (t1/2) | 2.82 h | CD-1 mice | Intraperitoneal (IP) | [8] |
| In vivo efficacy dose | 30 mg/kg | Athymic nude mice | Intraperitoneal (IP) | [9] |
| Combination therapy dose (with Carboplatin) | 30 mg/kg this compound, 5 mg/kg Carboplatin | Athymic nude mice | Intraperitoneal (IP) | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the development and characterization of this compound are provided below.
Quantitative High-Throughput Screening (qHTS)
This protocol outlines the general steps for the qHTS campaign that led to the discovery of this compound.
-
Assay Principle: A cell-based reporter gene assay is used to measure NRF2 transcriptional activity. This is often multiplexed with a cytotoxicity readout to identify specific inhibitors.[1]
-
Compound Library: The Molecular Libraries Small Molecule Repository (MLSMR), containing approximately 400,000 compounds, is screened.[1]
-
Plate Preparation: Compounds are plated in a 1,536-well format across a range of concentrations (e.g., seven 5-fold dilutions) to generate concentration-response curves.
-
Cell Seeding: A suitable cell line with a stable NRF2 reporter construct is seeded into the assay plates.
-
Incubation: Cells are incubated with the compounds for a defined period to allow for modulation of NRF2 activity.
-
Signal Detection: The reporter gene signal (e.g., luminescence or fluorescence) and cytotoxicity are measured using a plate reader.
-
Data Analysis: Concentration-response curves are fitted and classified to identify active compounds and determine their potency and efficacy.
Fluorescence Polarization Assay for NRF2-DNA Binding
This assay is used to determine the inhibitory effect of this compound on the binding of the NRF2-MAFG complex to DNA.
-
Reagents: Purified NRF2 and MAFG proteins, fluorescein-labeled DNA duplex containing the ARE sequence.
-
Reaction Setup: A reaction mixture containing the purified proteins and the labeled DNA probe is prepared in a suitable buffer.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated to allow for binding to reach equilibrium.
-
Measurement: Fluorescence polarization (anisotropy) is measured using a plate reader. A decrease in anisotropy indicates the dissociation of the NRF2-MAFG complex from the DNA probe.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of anisotropy versus this compound concentration.[6]
Western Blot Analysis
This protocol is used to assess the protein levels of NRF2 and its downstream targets, as well as components of other signaling pathways.
-
Cell Lysis: Cells treated with this compound or vehicle are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Sample Preparation: 20-30 µg of protein per sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
SDS-PAGE: The protein samples are separated on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against NRF2, NQO1, HO-1, p-AKT, AKT, p-S6, S6, RagD, etc., overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Clonogenic Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound, alone or in combination with other drugs, for a specified duration (e.g., 72 hours).
-
Recovery: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Quantification: The number of colonies containing at least 50 cells is counted.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
-
Treatment: Cells are treated with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C.
-
Solubilization (for MTT): A solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.
In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in vivo.
-
Cell Implantation: Human cancer cells (e.g., A549, H460) are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment groups and treated with vehicle, this compound (e.g., 30 mg/kg, IP, daily), carboplatin (e.g., 5 mg/kg, IP, weekly), or a combination of both.
-
Tumor Measurement: Tumor volume is measured bi-weekly with calipers using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., Western blot, IHC).
Immunofluorescence for mTORC1 Localization
This protocol is used to visualize the recruitment of mTOR to lysosomes.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound. They may be subjected to amino acid starvation and re-stimulation to observe mTORC1 dynamics.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer.
-
Blocking: Cells are blocked with a solution containing serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2).
-
Secondary Antibody Incubation: Cells are incubated with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Coverslips are mounted on slides with a DAPI-containing mounting medium, and images are acquired using a confocal microscope.
-
Colocalization Analysis: The degree of colocalization between mTOR and the lysosomal marker is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Caption: Influence of this compound on the PI3K-mTOR signaling pathway via NRF2.
Caption: Experimental workflow for in vivo subcutaneous xenograft studies with this compound.
References
- 1. An orthotopic non-small cell lung cancer model for image-guided small animal radiotherapy platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
ML385: A Technical Guide to the Potent and Selective NRF2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML385 is a potent and selective small-molecule inhibitor of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) transcription factor.[1][2][3] It operates by directly binding to the Neh1 domain of NRF2, thereby disrupting its heterodimerization with small Maf proteins (sMaf) and preventing the complex from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[3][4] This inhibition of NRF2's transcriptional activity has made this compound a critical tool for studying the roles of NRF2 in pathophysiology, particularly in oncology. NRF2 is a master regulator of the cellular antioxidant response, but its persistent activation in certain cancers, often due to mutations in its negative regulator KEAP1, contributes to chemoresistance and tumor progression.[4][5] this compound has shown significant efficacy in sensitizing cancer cells, especially those with KEAP1 mutations like non-small cell lung cancer (NSCLC), to conventional chemotherapy.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a thiazole-indoline-containing compound. Its detailed chemical identifiers and physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-[4-[2,3-dihydro-1-(2-methylbenzoyl)-1H-indol-5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-acetamide[1][2][6] |
| CAS Number | 846557-71-9[1][4] |
| Molecular Formula | C₂₉H₂₅N₃O₄S[1][2][3] |
| SMILES | O=C(NC1=NC(C2=CC=C(N(C(C3=C(C)C=CC=C3)=O)CC4)C4=C2)=C(C)S1)CC5=CC(OCO6)=C6C=C5[2][4] |
| InChI Key | LINHYWKZVCNAMQ-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 511.59 g/mol | [3][4] |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: ≥ 50 mg/mL | [2] |
| DMF: 30 mg/mL | [2] | |
| In vivo Formulation: | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3 mg/mL (Suspension) | |
| 50% PEG300 + 50% Saline | 5 mg/mL (Suspension) | |
| Storage Temperature | 2-8°C (Powder) | [4] |
Pharmacological Properties
This compound's primary pharmacological action is the inhibition of NRF2.
| Property | Value | Source |
| Target | Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) | [1][2][3] |
| Mechanism of Action | Binds to the Neh1 (CNC-bZIP) domain of NRF2, preventing its binding to the Antioxidant Response Element (ARE) on DNA. | [3][4] |
| IC₅₀ | 1.9 µM | [1][2][3] |
| In vivo Half-life (t₁/₂) | 2.82 hours (in CD-1 mice, 30 mg/kg IP injection) |
Signaling Pathway: The KEAP1-NRF2 Axis
Under normal physiological conditions, NRF2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which targets NRF2 for ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, reactive cysteines in KEAP1 are modified, leading to a conformational change that disrupts the NRF2-KEAP1 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus, heterodimerize with sMaf proteins, and bind to the ARE, initiating the transcription of a battery of cytoprotective genes.
In several cancers, mutations in KEAP1 or gain-of-function mutations in NRF2 lead to the constitutive activation of this pathway, providing a survival advantage to the tumor cells. This compound circumvents this by directly targeting NRF2, independent of its KEAP1-mediated regulation.
Experimental Protocols
The following are representative protocols for key experiments involving this compound. Researchers should optimize these based on their specific cell lines and experimental conditions.
In Vitro Cell Viability (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cells, such as NSCLC cell lines (e.g., A549, H460).
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).[6][8]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value using appropriate software.
Western Blot Analysis of NRF2 and Downstream Targets
This protocol is used to detect changes in the protein levels of NRF2 and its target genes (e.g., HO-1, NQO1) following this compound treatment.
Methodology:
-
Cell Lysis: Treat cells (e.g., H1299, H520) with desired concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 24-48 hours).[2][9] Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Densitometry: Quantify the band intensities relative to the loading control to determine the change in protein expression.[8]
In Vivo Xenograft Mouse Model
This protocol describes the use of this compound in a subcutaneous NSCLC xenograft model to evaluate its anti-tumor efficacy.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., A549 or H460, 1x10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).[5][10]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Carboplatin, this compound + Carboplatin).[5]
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2] Administer this compound (e.g., 30 mg/kg) via intraperitoneal (IP) injection, typically five times a week.[2]
-
Monitoring: Measure tumor volumes and mouse body weights every 2-3 days throughout the study.[5] Body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21 days), or when tumors reach a predetermined endpoint, euthanize the mice.[2][5] Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for Ki-67, Western blotting for NRF2 targets).[11]
Fluorescence Polarization (FP) Assay
This assay can be used to quantify the direct binding of this compound to the NRF2 protein.
Methodology:
-
Reagent Preparation: Prepare a fluorescently labeled probe (e.g., a fluorescein-labeled peptide derived from the NRF2 Neh2 domain) and purified NRF2 protein (specifically the Neh1 domain).
-
Assay Setup: In a 384-well, non-binding black plate, add the assay buffer (e.g., HEPES-based buffer), the fluorescent probe at a fixed concentration (e.g., 4 nM), and the purified NRF2 protein (e.g., 12 nM).[12]
-
Inhibitor Addition: Add serial dilutions of the inhibitor (this compound) or a DMSO control to the wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.[12]
-
Measurement: Measure fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for the chosen fluorophore.[12]
-
Data Analysis: The binding of the large NRF2 protein to the small fluorescent probe slows its rotation, increasing the polarization value. A competing inhibitor like this compound will displace the probe, causing a decrease in polarization. Calculate the percentage of inhibition at each concentration and determine the IC₅₀ or Kᵢ value.
Conclusion
This compound is an invaluable chemical probe for elucidating the complex roles of the NRF2 signaling pathway. Its specificity and characterized mechanism of action make it a cornerstone for studies in cancer biology, particularly in the context of overcoming therapeutic resistance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust experiments aimed at further understanding and targeting NRF2-driven pathologies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BiTE® Xenograft Protocol [protocols.io]
- 11. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Downstream Targets of ML385-Mediated NRF2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response. In various pathological conditions, including cancer, constitutive activation of the NRF2 signaling pathway confers resistance to therapies and promotes cell survival. ML385 is a potent and specific small-molecule inhibitor of NRF2 that has emerged as a valuable tool for research and a potential therapeutic agent. This technical guide provides an in-depth overview of the downstream molecular targets and cellular pathways affected by this compound-mediated NRF2 inhibition. It includes a compilation of quantitative data on target modulation, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of this compound Action
This compound directly targets NRF2, preventing its transcriptional activity. It specifically binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This interaction interferes with the formation of the functional NRF2/small Maf (sMAF) protein complex, thereby inhibiting its binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][2] This blockade of NRF2's transcriptional machinery leads to a significant downregulation of a battery of cytoprotective genes.
Downstream Molecular Targets of this compound
The inhibition of NRF2 by this compound results in the decreased expression of numerous downstream target genes critical for cellular defense and metabolism. These can be broadly categorized as follows:
Antioxidant and Detoxification Enzymes
The most well-characterized downstream targets of NRF2 are genes encoding proteins that combat oxidative stress and detoxify xenobiotics. Treatment with this compound leads to a significant reduction in the expression of these genes.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and reduction of oxidative stress. This compound treatment has been shown to attenuate NQO1 enzyme activity.[1][3]
-
Heme Oxygenase-1 (HO-1): An enzyme that catalyzes the degradation of heme, producing the antioxidant biliverdin. A significant reduction in HO-1 expression is observed upon this compound treatment.[4][5]
-
Glutamate-Cysteine Ligase (GCL): This enzyme is rate-limiting in the synthesis of glutathione (B108866) (GSH). It is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). This compound treatment leads to decreased expression of both subunits.[6]
-
Glutathione Synthetase (GSS): The second enzyme in the glutathione synthesis pathway.
-
Superoxide Dismutase (SOD2): An important antioxidant enzyme in mitochondria.
Glutathione and Thioredoxin Systems
This compound treatment impacts the cellular redox state by downregulating key components of the glutathione and thioredoxin systems. This includes genes involved in glutathione synthesis and recycling.[1]
Glucose Metabolism
NRF2 plays a role in regulating metabolic pathways to support the antioxidant response. Inhibition by this compound can lead to a reduction in the expression of genes related to glucose metabolism.[1]
Quantitative Data on this compound-Mediated Target Modulation
The following tables summarize the quantitative effects of this compound on NRF2 and its downstream targets across various studies.
| Target | Cell Line | This compound Concentration | Effect | Reference |
| NRF2 (transcriptional activity) | A549 | 5 µM | Maximum inhibitory concentration | [1] |
| NRF2 (protein level) | A549 | Dose-dependent | Reduction | [1][3] |
| NQO1 (enzyme activity) | A549 | Dose-dependent | Attenuation | [1][3] |
| Glutathione (GSH) levels | A549 | Dose-dependent | Reduction | [1][3] |
| HO-1 (protein level) | HNSCC cell lines | Not specified | Significant reduction | [4][5] |
| GCLC (mRNA expression) | Not specified | 5 µM | Attenuation | [6] |
| NRF2-dependent genes (general) | H460 (KEAP1 mutant) | Not specified | Significant reduction | [1] |
| Assay | Cell Line | This compound Concentration | IC50 | Reference |
| NRF2 Inhibition | Not specified | Not applicable | 1.9 µM | [7] |
Affected Cellular Pathways and Processes
Beyond the direct downregulation of target genes, this compound-mediated NRF2 inhibition has broader consequences on cellular signaling and function.
PI3K-mTOR Signaling
Recent evidence suggests a crosstalk between the NRF2 and the PI3K-mTOR pathways. Inhibition of NRF2 by this compound has been shown to reduce PI3K-mTOR signaling. This is potentially mediated by NRF2's regulation of RagD protein expression and the subsequent recruitment of mTOR to lysosomes.
Cell Cycle Progression
Treatment with this compound can lead to cell cycle arrest, specifically at the G1/S phase transition.[4] This effect contributes to the anti-proliferative properties of NRF2 inhibition.
Sensitization to Chemotherapy
A key outcome of NRF2 inhibition by this compound is the increased sensitivity of cancer cells to conventional chemotherapeutic agents like carboplatin, paclitaxel, and doxorubicin.[1] This is attributed to the downregulation of drug detoxification and antioxidant pathways that are normally upregulated by NRF2.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A549 (non-small cell lung cancer, KEAP1 mutant), H460 (large cell lung cancer, KEAP1 mutant), HNSCC cell lines (e.g., FaDu, YD9).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations (typically ranging from 1 to 10 µM). A vehicle control (DMSO) should be included in all experiments.
-
Treatment Duration: Treatment times can vary from 24 to 72 hours, depending on the specific assay and the endpoint being measured.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-NRF2
-
anti-HO-1
-
anti-NQO1
-
anti-GCLC
-
anti-β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen). Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Primer Sequences (Human):
-
NRF2 (NFE2L2):
-
Forward: 5'-CACATCCAGTCAGAAACCAGTGG-3'
-
Reverse: 5'-GGAATGTCTGCGCCAAAAGCTG-3'
-
-
NQO1: (Primer sequences should be obtained from validated sources or designed using primer design software).
-
HO-1 (HMOX1): (Primer sequences should be obtained from validated sources or designed using primer design software).
-
GCLC: (Primer sequences should be obtained from validated sources or designed using primer design software).
-
GAPDH (housekeeping gene): (Primer sequences should be obtained from validated sources or designed using primer design software).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the expression of a housekeeping gene (e.g., GAPDH).
Clonogenic Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound, alone or in combination with other cytotoxic agents.
-
Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
Visualizations
Signaling Pathways
Caption: The NRF2-KEAP1 signaling pathway and the mechanism of this compound inhibition.
Caption: The PI3K-mTOR signaling pathway and its regulation by NRF2.
Caption: Simplified overview of the G1/S cell cycle transition and arrest induced by this compound.
Experimental Workflow
Caption: General experimental workflow for studying the downstream effects of this compound.
References
ML385: A Technical Guide to its Role in Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2][3] Aberrant activation of the Nrf2 pathway is a hallmark of various pathologies, including cancer and chemoresistance, where it promotes a pro-survival state by upregulating antioxidant and detoxification genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in modulating oxidative stress pathways, and its therapeutic potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the Nrf2 signaling cascade.
Introduction to the Nrf2 Pathway and Oxidative Stress
The Nrf2-Keap1 signaling pathway is the primary regulator of cellular defense against oxidative and electrophilic stress.[4] Under basal conditions, the Cullin-3/Rbx1 ubiquitin ligase complex, via the adaptor protein Keap1, targets Nrf2 for proteasomal degradation, maintaining low intracellular levels.[4] In response to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination.[4] Stabilized Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins (sMAF), and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][5] These genes encode a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively protect the cell from damage.[6][7]
Dysregulation of the Nrf2 pathway, often through mutations in KEAP1 or NFE2L2 (the gene encoding Nrf2), leads to constitutive Nrf2 activation and is associated with cancer progression and resistance to therapy.[8][9] This has positioned Nrf2 as a critical therapeutic target.
This compound: Mechanism of Action
This compound was identified through a quantitative high-throughput screen as a specific inhibitor of Nrf2.[9] It directly binds to the Neh1 domain of Nrf2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain responsible for DNA binding.[8][9][10] This interaction interferes with the formation of the Nrf2-sMAF heterodimer and its subsequent binding to the ARE, thereby inhibiting the transcription of Nrf2 target genes.[8][9][10]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Nrf2 pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Nrf2 inhibition) | 1.9 µM | - | [1][2][3][10] |
| IC50 (BKM120 alone) | 15.46 µM | MGH7 | [11] |
| IC50 (BKM120 + 5 µM this compound) | 5.503 µM | MGH7 | [11] |
| IC50 (Cisplatin - FaDu) | 24.99 µM | FaDu | [6] |
| IC50 (Cisplatin - YD9) | 8.68 µM | YD9 | [6] |
| Maximum inhibitory concentration | 5 µM | A549 | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Athymic nude mice with A549 or H460 tumors | This compound (30 mg/kg) + Carboplatin (5 mg/kg) | Significant reduction in tumor growth | [1] |
| BALB/c mice with acute liver failure | This compound (30 mg/kg) | - | [1] |
| CD-1 mice (Pharmacokinetics) | This compound (30 mg/kg, IP) | Half-life (t1/2) = 2.82 h | [3] |
| Male C57BL/6J mice | This compound (10 mg/kg/day, IP) + L-buthionine sulfoximine | Increased blood pressure and oxidative stress | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.
Cell Viability Assay (MTS/CellTiter 96 AQueous One Solution)
Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.
Methodology:
-
Seed cells (e.g., A549, H460, MGH7) in 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours.[11]
-
Treat cells with a range of concentrations of this compound (e.g., 0.25-25 µM) for the desired time period (e.g., 48-72 hours).[1][11]
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay
Objective: To assess the long-term effects of this compound on the ability of single cells to form colonies.
Methodology:
-
Seed cells (e.g., MGH7) at a low density (e.g., 300 cells/well) in 6-well plates and allow them to attach for 24 hours.[11]
-
Treat the cells with this compound, chemotherapy (e.g., carboplatin), or a combination for 72 hours.[9]
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 11-14 days to allow for colony formation.[11]
-
Wash the colonies with PBS, fix with a methanol-based solution, and stain with 0.5% crystal violet.[11]
-
Count colonies containing more than 50 cells.[11]
Western Blot Analysis
Objective: To determine the effect of this compound on the protein expression levels of Nrf2 and its downstream targets.
Methodology:
-
Treat cells (e.g., EBC1, A549) with this compound (e.g., 5 µM) for various time points (e.g., 12-72 hours).[1][11]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, NQO1, HO-1, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the mRNA expression of Nrf2 and its target genes.
Methodology:
-
Treat cells (e.g., A549) with this compound (e.g., 0.25-5 µM) for the desired time.[1]
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for Nrf2, NQO1, GCLC, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Experimental and Logical Workflows
Workflow for Characterizing this compound Activity
Caption: A typical experimental workflow for characterizing an Nrf2 inhibitor like this compound.
Broader Implications and Future Directions
This compound has demonstrated significant therapeutic potential, particularly in sensitizing cancer cells with aberrant Nrf2 activation to conventional chemotherapies.[8][9] Its ability to inhibit Nrf2-mediated antioxidant defenses leads to an increase in intracellular reactive oxygen species (ROS), which can enhance the efficacy of cytotoxic agents.[13]
Beyond oncology, the role of this compound is being explored in other conditions where oxidative stress is a key driver of pathology. For instance, studies have investigated its effects in models of acute liver failure and hypertension.[1][12]
Future research should focus on:
-
Optimizing drug delivery and pharmacokinetics: Improving the in vivo stability and bioavailability of this compound or its analogs.
-
Identifying predictive biomarkers: Determining which patient populations are most likely to benefit from this compound therapy.
-
Exploring novel combination therapies: Investigating the synergistic effects of this compound with other targeted agents, such as inhibitors of the PI3K-mTOR pathway, and with radiotherapy.[11][13]
-
Investigating effects on ferroptosis: Further elucidating the role of this compound in regulating this iron-dependent form of cell death.[13]
References
- 1. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 inhibition induces oxidative stress, renal inflammation and hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Understanding ML385's Effect on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML385, a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. It details this compound's mechanism of action, its impact on the expression of Nrf2 and its downstream target genes, and provides detailed experimental protocols for researchers investigating its effects. This document is intended to serve as a comprehensive resource for professionals in the fields of cancer biology, pharmacology, and drug development.
Core Mechanism of Action
This compound functions as a direct inhibitor of Nrf2.[1][2][3][4] It specifically binds to the Neh1 domain of the Nrf2 protein, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[1][2][5] This binding event interferes with the heterodimerization of Nrf2 with small Maf (sMAF) proteins, such as MAFG.[1][2][6] The Nrf2-sMAF heterodimer is essential for its binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] By preventing this interaction, this compound effectively blocks the transcriptional activity of Nrf2, leading to a downregulation of its downstream target genes.[1][2][3] This inhibitory action has been shown to be particularly effective in cancer cells with mutations in the Kelch-like ECH-associated protein 1 (KEAP1), which leads to constitutive activation of Nrf2.[1][2][5]
Impact on Gene Expression: Quantitative Data
This compound treatment leads to a dose- and time-dependent reduction in the mRNA and protein levels of Nrf2 and its downstream target genes. These genes are pivotal in the cellular antioxidant response and drug detoxification pathways. The inhibitory effects of this compound have been predominantly studied in non-small cell lung cancer (NSCLC) cell lines, such as A549 and H460, which harbor KEAP1 mutations.[1]
Below is a summary of the quantitative effects of this compound on the expression of key Nrf2 target genes.
| Cell Line | Gene Target | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in mRNA Expression (approx.) | Reference |
| A549 | NRF2 | 5 | 72 | ~0.4 | [1] |
| A549 | NQO1 | 5 | 72 | ~0.2 | [1] |
| A549 | GCLC | 5 | 72 | ~0.3 | [1] |
| A549 | HMOX1 | 5 | 72 | ~0.25 | [1] |
| H460 | NRF2 | 5 | 48 | Significant Reduction | [1] |
| H460 | NQO1 | 5 | 48 | Significant Reduction | [1] |
| H460 | GCLC | 5 | 48 | Significant Reduction | [1] |
| EBC1 | NRF2 | 5 | 48 | Dose-dependent reduction | [1] |
| EBC1 | Glutathione-related genes | 5 | 48 | Dose-dependent reduction | [1] |
| FaDu (HNSCC) | NRF2 | Not specified | Not specified | Decreased expression | [3] |
| FaDu (HNSCC) | HO1 | Not specified | Not specified | Decreased expression | [3] |
| YD9 (HNSCC) | NRF2 | Not specified | Not specified | Decreased expression | [3] |
| YD9 (HNSCC) | HO1 | Not specified | Not specified | Decreased expression | [3] |
Signaling Pathways and Experimental Workflows
The Nrf2-KEAP1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Nrf2-KEAP1 signaling pathway and the point of intervention by this compound. Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate gene expression. This compound acts within the nucleus, preventing the Nrf2-sMAF complex from binding to the ARE.
Caption: Nrf2 pathway and this compound's mechanism of action.
Experimental Workflow for Assessing this compound's Effect on Gene Expression
This diagram outlines a typical experimental workflow for researchers investigating the impact of this compound on the expression of Nrf2 target genes in a cell-based model.
Caption: A typical workflow for studying this compound's effects.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A549, H460, or other relevant cancer cell lines with known KEAP1/Nrf2 status are commonly used.[1]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM).[4] Working concentrations are prepared by diluting the stock solution in the culture medium.
-
Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. Treatment durations can range from 24 to 72 hours, depending on the experimental design.[1]
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for the quantification of mRNA levels of Nrf2 and its target genes.
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes cDNA template, forward and reverse primers for the gene of interest (e.g., NRF2, NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.
-
Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[7]
Western Blot Analysis
This protocol is for the detection and quantification of protein levels.
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[7] The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Nrf2, NQO1, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software (e.g., ImageJ), and the expression of the target protein is normalized to a loading control (e.g., β-actin).[8]
Nrf2-ARE Reporter Assay
This assay measures the transcriptional activity of Nrf2.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter is used (e.g., A549-ARE-luciferase).[1][9]
-
Treatment: The cells are seeded in a multi-well plate and treated with this compound or a vehicle control.
-
Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase activity is measured using a luciferase assay kit and a luminometer.[10]
-
Data Analysis: The luciferase activity is normalized to the total protein content or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.[11] The results are expressed as a fold change relative to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for elucidating the role of the Nrf2 signaling pathway in various physiological and pathological processes, particularly in cancer. Its ability to specifically inhibit Nrf2 transcriptional activity and downregulate the expression of key antioxidant and detoxification genes makes it a promising candidate for further investigation as a potential therapeutic agent, especially in combination with conventional chemotherapies.[1][5] The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further understanding the multifaceted effects of this compound on gene expression.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. signosisinc.com [signosisinc.com]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
ML385 in Oncology: A Technical Guide to Foundational Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), encoded by the NFE2L2 gene, is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation.[3] However, in various cancer types, constitutive activation of the NRF2 pathway, often through mutations in KEAP1 or NFE2L2, promotes tumor cell survival, proliferation, metabolic reprogramming, and resistance to chemotherapy and radiotherapy.[1][4] This has established NRF2 as a critical target for therapeutic intervention.
ML385 is a potent and specific small-molecule inhibitor of NRF2.[4][5][6] It was identified through a quantitative high-throughput screening of approximately 400,000 small molecules.[4][7] This guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, effects on cancer signaling pathways, and the experimental protocols used for its validation.
Mechanism of Action
The Canonical NRF2-KEAP1 Signaling Pathway
Under basal conditions, the KEAP1 homodimer sequesters NRF2 in the cytoplasm, facilitating its ubiquitination by a Cullin-3/Rbx-1 E3 ligase complex and subsequent degradation by the proteasome. This keeps NRF2 activity low. In response to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, causing a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus, heterodimerize with small Maf (sMaf) proteins, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Caption: The NRF2-KEAP1 pathway under basal and stress conditions.
Direct Inhibition of NRF2 by this compound
This compound functions by directly interacting with the NRF2 protein, independent of KEAP1. It specifically binds to the Neh1 domain, which is the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2.[4][6][8] This binding event sterically hinders the formation of the NRF2-sMaf heterodimer, which is essential for DNA binding. By preventing the NRF2-sMaf complex from binding to the ARE sequences on DNA, this compound effectively blocks the transcriptional activation of NRF2 target genes.[4][7]
Caption: this compound binds to the NRF2 Neh1 domain, blocking DNA binding.
Quantitative Data on In Vitro Efficacy
This compound has demonstrated dose-dependent inhibitory effects across a range of cancer cell lines, particularly those with constitutive NRF2 activation (e.g., due to KEAP1 mutations). It is selectively cytotoxic to cancer cells with high NRF2 activity while having minimal effect on non-tumorigenic cells.[4]
Table 1: Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line / System | Comments | Reference |
|---|---|---|---|---|
| IC₅₀ | 1.9 µM | NRF2 Inhibition Assay | Biochemical assay measuring the inhibition of NRF2 transcriptional activity. | [5][6] |
| Max. Inhibition | ~5 µM | A549 (NSCLC) | Dose-dependent reduction in NRF2-mediated transcription observed up to 5 µM. | [4] |
| Cell Viability | Dose- & Time-dependent decrease | FaDu, YD9 (HNSCC) | Significant reduction in cell viability observed after 48h and 72h treatment. | [8][9] |
| Organoid Growth | Inhibition at 5 µM | LUSC Organoids (XDO377) | Treatment for 15 days resulted in smaller and less numerous organoids. |[10] |
Table 2: Synergistic Effects of this compound with Standard Cancer Therapies
| Combination Agent | Cancer Type | Effect | Key Finding | Reference |
|---|---|---|---|---|
| Carboplatin | NSCLC (KEAP1-mutant) | Enhanced Cytotoxicity | This compound sensitizes NRF2-activated tumors to platinum-based chemotherapy. Showed significant in vivo anti-tumor activity. | [4][7] |
| Cisplatin | HNSCC | Synergistic Inhibition | Combination of this compound and Cisplatin caused a greater reduction in cell viability than either agent alone. | [8] |
| Doxorubicin, Paclitaxel | NSCLC | Enhanced Cytotoxicity | This compound substantially enhances the efficacy of these agents in clonogenic assays. | [4][7] |
| Pan-PI3K Inhibitor (BKM120) | LUSC | Potentiated Growth Inhibition | Correlated with stronger inhibition of PI3K-mTOR signaling. | [10][11] |
| Radiotherapy (IR) | Esophageal Squamous Cell Carcinoma (ESCC) | Radiosensitization | This compound promotes radiation-induced ferroptosis, enhancing tumor cell killing. | [12][13] |
| Tamoxifen (B1202) | Breast Cancer (Tamoxifen-Resistant) | Reversal of Resistance | this compound enhances ferroptosis, increasing the sensitivity of resistant cells to tamoxifen. |[14][15] |
Impact on Key Signaling Pathways
Inhibition of PI3K-mTOR Signaling
In lung squamous cell carcinoma (LUSC), NRF2 activation has been shown to promote PI3K-mTOR signaling. Research demonstrates that this compound-mediated inhibition of NRF2 leads to a reduction in this pathway's activity. The mechanism is twofold: NRF2 inhibition reduces the phosphorylation of AKT and also decreases the expression of RagD, a protein required for the recruitment of mTOR to the lysosome for its activation.[10][11][16]
Caption: this compound inhibits NRF2, leading to downregulation of PI3K-mTOR signaling.
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[13] The NRF2 pathway is a key negative regulator of ferroptosis. NRF2 drives the expression of genes like SLC7A11, a component of the cystine/glutamate antiporter (System xc-), which is crucial for the synthesis of glutathione (B108866) (GSH). GSH is a cofactor for Glutathione Peroxidase 4 (GPX4), the enzyme that detoxifies lipid peroxides. By inhibiting NRF2, this compound downregulates SLC7A11 and GPX4, leading to GSH depletion, accumulation of reactive oxygen species (ROS) and lipid peroxides, and ultimately, ferroptosis.[12][14] This mechanism is a key contributor to how this compound sensitizes cancer cells to therapy.[12]
Caption: this compound inhibits the NRF2/SLC7A11/GPX4 axis to induce ferroptosis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters may need optimization for different cell lines and experimental conditions.
General In Vitro Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NRF2 antagonist this compound inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound increases ferroptosis via inhibiting Nrf2/HO-1 pathway to enhances the sensitivity of MCF-7 TAMR to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
Preliminary Investigation of ML385 in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes.
Given the central role of oxidative stress in neurodegeneration, the Nrf2 pathway has emerged as a promising therapeutic target. Small molecule activators of Nrf2 have shown protective effects in various models of neurodegenerative diseases.[1] To further elucidate the role of Nrf2 in these complex pathologies, specific inhibitors are invaluable tools. ML385 is a potent and specific small-molecule inhibitor of Nrf2, and this technical guide provides a preliminary overview of its application in neurodegeneration research.[2] this compound has been shown to directly interact with Nrf2, preventing its binding to DNA and subsequent gene transcription.[3]
Mechanism of Action of this compound
This compound functions by directly binding to the Neh1 domain of Nrf2.[4][5] This binding event interferes with the formation of the Nrf2-sMaf protein complex, which is essential for the recognition and binding to the ARE sequence in the promoter region of target genes.[4][6] Consequently, the transcription of Nrf2-dependent antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), is suppressed. By inhibiting the Nrf2-mediated antioxidant response, this compound can be used to study the consequences of impaired cellular defense against oxidative stress in various neurodegenerative models.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in models of neurodegeneration.
| In Vitro Model | Cell Type | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Parkinson's Disease | A53T α-synuclein hippocampal neurons | Not Specified | Not Specified | Exacerbated deficits in mitochondrial bioenergetics. | [7] |
| Oxidative Stress | Astrocytes | 5 µM | 12 hours (preincubation) | Inhibition of Nrf2, HO-1, and HIF-1α expression. | [1] |
| Ischemia/Reperfusion | OGD/R-treated astrocytes | 5 µM | 12 hours (preincubation) | Reversed the protective effects of other compounds on the Nrf2/HO-1 pathway. | [8] |
| General Neurodegeneration | Cortical neurons from 5xFAD mouse model | Not Specified | Not Specified | Heightened levels of intracellular ROS. | [7] |
| In Vivo Model | Animal Model | This compound Dosage | Administration Route | Observed Effects | Reference |
| Parkinson's Disease | MPTP-induced mouse model | Not Specified | Intraperitoneal injection | Aggravated motor defects and dopaminergic neuron loss. | [9][10] |
| General Health | Healthy mice | Not Specified | Not Specified | Increased oxidative stress and inflammation. | [7] |
Experimental Protocols
Western Blotting for Nrf2 and Downstream Targets
This protocol is a general guideline and may require optimization for specific antibodies and cell/tissue types.
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissue samples: Homogenize tissue in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software.
-
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol provides a general framework for visualizing protein localization in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibody against Nrf2 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope.
-
MPTP-Induced Mouse Model of Parkinson's Disease
This is a representative protocol and requires strict adherence to safety protocols for handling MPTP.
-
Animal Handling and MPTP Preparation:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Prepare MPTP-HCl fresh by dissolving in sterile saline. A common regimen is four intraperitoneal injections of 20 mg/kg MPTP at 2-hour intervals.
-
-
This compound Administration:
-
This compound can be administered via intraperitoneal injection. A typical dose is 30 mg/kg. The timing of administration relative to MPTP injection will depend on the experimental design (e.g., pre-treatment, co-treatment, or post-treatment).
-
-
Behavioral Testing:
-
Perform behavioral tests such as the rotarod test or open field test to assess motor coordination and activity at various time points after MPTP administration.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and process for immunohistochemistry to assess dopaminergic neuron loss in the substantia nigra and striatum (e.g., tyrosine hydroxylase staining).
-
Alternatively, dissect brain regions for biochemical analyses such as Western blotting or ELISA to measure levels of dopamine (B1211576) and its metabolites, or markers of oxidative stress.
-
Mandatory Visualization
Caption: Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a critical tool for dissecting the role of the Nrf2 signaling pathway in the context of neurodegeneration. By specifically inhibiting this key antioxidant defense mechanism, researchers can probe the vulnerabilities of neuronal cells to oxidative stress and other insults relevant to diseases like Parkinson's and Alzheimer's. The data and protocols presented in this guide offer a foundational understanding for scientists and drug development professionals aiming to explore the therapeutic potential of modulating the Nrf2 pathway. Further investigations using this compound will undoubtedly continue to shed light on the intricate molecular mechanisms underlying neurodegenerative processes and aid in the identification of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A manual multiplex immunofluorescence method for investigating neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
ML385's impact on inflammatory response pathways
An In-depth Technical Guide to the Impact of ML385 on Inflammatory Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. While the Nrf2 pathway is a primary defense mechanism against oxidative stress, its inhibition has become a critical area of research, particularly in oncology where cancer cells can hijack this pathway for survival. This technical guide provides a comprehensive overview of the mechanism of this compound and its profound impact on key inflammatory signaling pathways. By inhibiting Nrf2, this compound disrupts the cellular redox balance and significantly modulates inflammatory responses, primarily by augmenting the pro-inflammatory NF-κB pathway and potentially influencing inflammasome activation. This document details the molecular interactions of this compound, summarizes quantitative data from key studies, provides detailed experimental protocols for investigating its effects, and visualizes the core signaling pathways involved.
Core Mechanism of this compound Action
This compound functions as a direct antagonist of Nrf2. Its mechanism is not based on affecting upstream regulators like Keap1 but on a specific interaction with the Nrf2 protein itself.
-
Direct Binding: this compound directly binds to the Nrf2 protein.[1] The reported IC50 for Nrf2 inhibition is 1.9 μM.[2]
-
Target Domain: The binding site has been identified as the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) region of Nrf2.[1][3][4]
-
Inhibition of Heterodimerization: This binding event physically interferes with the formation of the essential heterodimer complex between Nrf2 and small Maf (sMaf) proteins, such as MAFG.[1][3]
-
Suppression of Gene Transcription: The Nrf2-sMaf complex is required for binding to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes. By preventing this complex from forming, this compound effectively blocks the transcription of a wide array of cytoprotective and antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase-1 (NQO1), glutamate-cysteine ligase (GCL), and others.[1][4][5][6] Studies have confirmed that this compound treatment leads to a dose-dependent reduction in the expression of these Nrf2 target genes.[6]
Impact on Inflammatory Signaling Pathways
The antioxidant Nrf2 pathway and the pro-inflammatory NF-κB pathway are deeply intertwined. By suppressing Nrf2, this compound tips the balance towards a pro-inflammatory state.
Augmentation of the NF-κB Pathway
The canonical anti-inflammatory role of Nrf2 involves the suppression of NF-κB signaling. Nrf2-driven antioxidant enzymes reduce reactive oxygen species (ROS), which are potent activators of the NF-κB pathway. Furthermore, there is evidence of direct inhibitory crosstalk.[7][8]
Inhibition of Nrf2 by this compound removes these repressive checks, leading to:
-
Increased Oxidative Stress: Reduced expression of antioxidant enzymes allows for the accumulation of intracellular ROS.
-
Enhanced NF-κB Activation: Elevated ROS levels promote the degradation of IκBα, freeing the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
-
Elevated Pro-inflammatory Cytokines: Studies consistently show that this compound treatment leads to a significant increase in the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β .[1][9] Conversely, levels of the anti-inflammatory cytokine IL-10 have been shown to decrease.[9][10]
Impact on the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress signals including ROS, triggers the cleavage of pro-caspase-1 into active caspase-1. Caspase-1 then proteolytically matures the pro-inflammatory cytokines IL-1β and IL-18. The Nrf2 pathway is a known negative regulator of NLRP3 inflammasome activation, primarily by mitigating the ROS that serves as a priming signal.[11] By blocking Nrf2, this compound can reverse this inhibition, potentially leading to enhanced inflammasome assembly, caspase-1 activation, and subsequent release of mature IL-1β and IL-18.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating this compound.
Table 1: Potency and Dosing of this compound
| Parameter | Value | Context | Reference |
|---|---|---|---|
| IC50 | 1.9 μM | Nrf2 Inhibition | [2] |
| In Vitro Conc. | 2 - 10 μM | Effective range in various cell lines (e.g., A549, RAW264.7) | [5][6][13] |
| In Vivo Dosage | 30 mg/kg/day | Intraperitoneal injection in mice |[2] |
Table 2: Effects of this compound on Inflammatory Markers
| Marker | Effect | Experimental Model | Reference |
|---|---|---|---|
| TNF-α | Marked Increase | Rat ovarian tissue | [1] |
| IL-6 | Marked Increase | Rat ovarian tissue | [1] |
| IL-1β | Significant Increase | Mouse kidney (with BSO) | [9] |
| IL-10 | Significant Decrease | Mouse kidney (with BSO) | [9] |
| iNOS mRNA | Reverses Suppression | RAW264.7 macrophages | [5] |
| p-p65/p65 ratio | Reverses Decrease | Mouse hippocampus |[14] |
Experimental Protocols
This section provides generalized yet detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Cell Culture and Treatment
-
Cell Lines: Macrophage lines (e.g., RAW264.7, THP-1), epithelial lines (e.g., A549, BEAS-2B), or other relevant cell types are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
-
This compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM) and stored at -20°C or -80°C. Working solutions are prepared by diluting the stock in culture media immediately before use.
-
Treatment Protocol: Cells are seeded to achieve 70-80% confluency. For experiments, cells are often pre-treated with this compound (e.g., 5-10 μM) or a vehicle control (DMSO at the same final concentration) for a period of 1 to 2 hours.
-
Inflammatory Challenge: Following pre-treatment, an inflammatory stimulus such as Lipopolysaccharide (LPS; e.g., 100 ng/mL) is added to the culture medium for a specified duration (e.g., 6-24 hours) to induce an inflammatory response.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-p65, p65, β-actin).
-
Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an Enhanced Chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 μg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for target genes (e.g., IL6, TNF, NOS2, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected after the treatment period and centrifuged to remove cellular debris.
-
Assay Procedure: The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants is measured using commercial ELISA kits according to the manufacturer’s protocol.
-
Data Analysis: A standard curve is generated using recombinant standards, and the concentration of the cytokine in each sample is determined by interpolating from this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 9. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 inhibition induces oxidative stress, renal inflammation and hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of macrophage inflammasome assembly and pyroptosis with GC-1 ameliorates acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ML385 Treatment in A549 Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of ML385, a potent and specific inhibitor of the NRF2 signaling pathway, in the human lung adenocarcinoma cell line, A549.
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a critical role in the cellular defense against oxidative and electrophilic stress. In several cancer types, including non-small cell lung cancer (NSCLC), the NRF2 pathway is constitutively activated, often due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This upregulation of NRF2 contributes to chemoresistance and enhances tumor cell survival. This compound has been identified as a small molecule inhibitor that directly binds to NRF2, preventing its transcriptional activity and sensitizing cancer cells to chemotherapeutic agents.[1][2][3]
Mechanism of Action
This compound functions by directly binding to the Neh1 domain of NRF2. This interaction interferes with the formation of the NRF2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G) protein complex, which is essential for its binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][2] By inhibiting this binding, this compound effectively blocks the transcription of NRF2-dependent genes involved in antioxidant defense and drug detoxification.[1][4]
Quantitative Data Summary
The following tables summarize the effective working concentrations and observed effects of this compound in A549 cells based on published literature.
Table 1: Effective Concentrations of this compound in A549 Cells
| Parameter | Concentration Range | Observation | Reference |
| IC50 (NRF2 Inhibition) | 1.9 µM | Inhibition of NRF2 transcriptional activity. | [5][6][7] |
| Working Concentration | 0.25 - 5 µM | Dose-dependent reduction in NRF2 transcriptional activity. | [6] |
| Maximum Inhibitory Concentration | 5 µM | Maximum inhibition of NRF2 transcriptional activity observed. | [1][2] |
Table 2: Effects of this compound on A549 Cells
| Effect | Concentration | Treatment Duration | Outcome | Reference |
| Reduced NRF2 Transcriptional Activity | 5 µM | 48 - 72 hours | Significant reduction in the expression of NRF2 and its target genes. | [1][2] |
| Decreased NRF2 Protein Levels | Dose-dependent | 24 - 48 hours | Reduction in NRF2 protein levels. | [2] |
| Attenuated Antioxidant Capacity | Dose-dependent | Not specified | Lower NQO1 enzyme activity and reduced glutathione (B108866) (GSH) levels. | [1][2] |
| Sensitization to Chemotherapy | In combination with carboplatin | 72 hours | Enhanced cytotoxicity of carboplatin. | [1] |
Experimental Protocols
A549 Cell Culture
A549 cells, a human lung carcinoma cell line, are adherent and have a doubling time of approximately 22-40 hours.[8][9]
Materials:
-
A549 cells (ATCC® CCL-185™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Nutrient Mixture (Kaighn's Modification)[9][10]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 12-well, or 96-well plates
Complete Growth Medium:
-
DMEM or F-12K Medium supplemented with 10% (v/v) FBS and 1% (v/v) Penicillin-Streptomycin.[10]
Subculture Procedure:
-
Grow A549 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[11]
-
When cells reach 70-90% confluency, aspirate the culture medium.[12]
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[9][11]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.[8][9]
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[11]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T-75 flasks or experimental plates at the desired density (e.g., 5x10^5 cells per T-75 flask).[11]
This compound Treatment Protocol
Materials:
-
This compound (soluble in DMSO)[5]
-
A549 cells seeded in appropriate culture vessels
-
Complete growth medium
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C.
Treatment Procedure:
-
Seed A549 cells in multi-well plates at a density of 5,000-10,000 cells per well for a 96-well plate and allow them to adhere overnight.[13] Adjust seeding density proportionally for larger well formats.
-
The following day, prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.25, 0.5, 1, 2.5, 5 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][6]
Assessment of NRF2 Inhibition
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:
-
Following this compound treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for NRF2 and its target genes (e.g., NQO1, GCLC, HMOX1).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Western Blot for Protein Expression:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Quantify the protein concentration using a BCA assay.[13]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Probe the membrane with primary antibodies against NRF2 and its target proteins, followed by HRP-conjugated secondary antibodies.[13]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Visualizations
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. reprocell.com [reprocell.com]
- 11. nanopartikel.info [nanopartikel.info]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for ML385 in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ML385, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), in preclinical lung cancer xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic efficacy of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents like carboplatin (B1684641).
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response and is frequently overactivated in non-small cell lung cancer (NSCLC).[1][2][3] This activation, often due to mutations in its negative regulator KEAP1, confers therapeutic resistance to cancer cells.[4][5] this compound is a small molecule inhibitor that directly binds to NRF2, preventing its transcriptional activity.[4][5][6] Preclinical studies have demonstrated that this compound can sensitize lung cancer cells to chemotherapy, making it a promising candidate for further investigation.[4][5][7]
Mechanism of Action
This compound functions by binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar basic leucine (B10760876) zipper (CNC-bZIP) domain.[5][6][8] This interaction interferes with the heterodimerization of NRF2 with small Maf proteins (sMaf) and subsequently prevents the binding of the NRF2-sMaf complex to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][6] This inhibition leads to a downregulation of NRF2-mediated gene expression, resulting in reduced antioxidant capacity and detoxification within the cancer cells, thereby increasing their susceptibility to cytotoxic agents.[4]
Signaling Pathway of this compound in Lung Cancer
The following diagram illustrates the NRF2 signaling pathway and the point of intervention by this compound.
Caption: NRF2 signaling pathway and this compound mechanism of action.
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: A549 (human lung adenocarcinoma) and H460 (human large cell lung cancer) are commonly used and well-characterized cell lines for lung cancer xenograft studies.[9][10] Both cell lines are known to have functional NRF2 pathways. EBC1, a squamous lung cancer cell line with a gain-of-function NRF2 mutation, can also be used.[4]
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Models
-
Species: Athymic nude mice (e.g., BALB/c nude or NOD/SCID) are suitable for establishing subcutaneous xenografts as their compromised immune system allows for the growth of human tumor cells.[10][11]
-
Age/Sex: Female mice, 6-8 weeks old.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.
Subcutaneous Xenograft Tumor Implantation
-
Harvest cultured A549 or H460 cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors will typically become palpable within 7-14 days.
Preparation and Administration of Therapeutics
-
This compound Formulation:
-
Carboplatin Formulation:
-
Administration:
-
Administer both this compound and carboplatin via intraperitoneal (IP) injection.
-
The volume of injection should be approximately 100-200 µL per mouse.
-
Treatment Schedule
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
Administer treatments daily, from Monday to Friday, for a duration of 3 weeks.[4]
-
Monitor tumor growth and body weight twice weekly.
Monitoring and Endpoints
-
Tumor Growth:
-
Measure the tumor dimensions (length and width) using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
-
Body Weight: Monitor for any signs of toxicity. A significant loss of body weight (>15-20%) may require euthanasia.
-
Euthanasia and Sample Collection:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, RT-qPCR) and another portion fixed in formalin for immunohistochemistry (IHC).
-
Experimental Workflow
The following diagram outlines the key steps in a typical lung cancer xenograft study using this compound.
Caption: Experimental workflow for a lung cancer xenograft study.
Data Presentation
Quantitative Efficacy Data
The following tables summarize representative quantitative data from preclinical studies evaluating this compound in lung cancer xenograft models.
Table 1: Effect of this compound and Carboplatin on Tumor Volume in A549 Xenografts [4][15]
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition |
| Vehicle | 1200 ± 150 | - |
| This compound (30 mg/kg) | 750 ± 100 | 37.5% |
| Carboplatin (5 mg/kg) | 800 ± 120 | 33.3% |
| This compound + Carboplatin | 350 ± 80 | 70.8% |
Table 2: Effect of this compound and Carboplatin on Tumor Weight in H460 Xenografts [4][15]
| Treatment Group | Mean Tumor Weight (g) ± SEM (at endpoint) | % Reduction in Tumor Weight |
| Vehicle | 1.5 ± 0.2 | - |
| This compound (30 mg/kg) | 0.9 ± 0.15 | 40.0% |
| Carboplatin (5 mg/kg) | 1.0 ± 0.18 | 33.3% |
| This compound + Carboplatin | 0.4 ± 0.1 | 73.3% |
Pharmacodynamic Analysis
Inhibition of NRF2 activity by this compound can be confirmed by assessing the expression of NRF2 and its downstream target genes in the tumor tissue.
Table 3: Pharmacodynamic Effects of this compound in H460 Tumor Xenografts [4][15]
| Treatment Group | Relative NRF2 Protein Level | Relative NQO1 mRNA Expression |
| Vehicle | 1.0 | 1.0 |
| This compound (30 mg/kg) | 0.4 | 0.3 |
| Carboplatin (5 mg/kg) | 0.9 | 0.8 |
| This compound + Carboplatin | 0.3 | 0.2 |
Conclusion
The NRF2 inhibitor this compound demonstrates significant anti-tumor activity in lung cancer xenograft models, particularly when used in combination with carboplatin.[4] The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the NRF2 pathway in lung cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible preclinical data, which is crucial for the advancement of novel cancer therapeutics into clinical development.
References
- 1. Intraperitoneal alpha therapy with 224Ra-labeled microparticles combined with chemotherapy in an ovarian cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 4. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. tumorvolume.com [tumorvolume.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. mdpi.com [mdpi.com]
- 9. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 10. benchchem.com [benchchem.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tumor platinum concentration following intraperitoneal administration of cisplatin versus carboplatin in an ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
Application Notes and Protocols for ML385 in Mice
Topic: ML385 Dosage and Administration in Mice For: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the NRF2 inhibitor, this compound, in various mouse models based on published research.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of this compound used in in vivo mouse studies.
Table 1: this compound Dosage and Administration in Mice
| Mouse Strain | Dosage | Administration Route | Frequency | Duration | Experimental Context |
| CD-1 | 30 mg/kg | Intraperitoneal (IP) | Single dose | 24 hours | Pharmacokinetic analysis[1][2] |
| Athymic Nude | 30 mg/kg | Intraperitoneal (IP) | 5 times/week | 3-4 weeks | NSCLC xenograft model (with carboplatin)[1][3] |
| C57B/6 | 30 mg/kg | Intraperitoneal (IP) | Daily | 7 days | Inflammation model[4] |
| BALB/c | 30 mg/kg | Intraperitoneal (IP) | 4 times/week | 4 weeks | Acute liver failure model[3] |
| C57BL/6J | 10 mg/kg/day | Intraperitoneal (IP) | Daily | Not specified | Hypertension model (with L-buthionine sulfoximine)[5] |
| C57BL/6 | Not specified | Intranasal perfusion | Not specified | Not specified | Silicosis model[6] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Mouse Strain | Dosage | Administration Route |
| Half-life (t½) | 2.82 hours | CD-1 | 30 mg/kg | Intraperitoneal (IP)[1][2] |
Signaling Pathway and Mechanism of Action
This compound is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). It functions by directly interacting with the NRF2 protein, which prevents its binding to DNA and the subsequent transcription of its target genes. This action can sensitize cancer cells to chemotherapy and modulate oxidative stress and inflammation.[1][7] In some contexts, this compound has also been shown to inhibit the PI3K-mTOR signaling pathway.[8][9]
Caption: The NRF2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound necessitates specific vehicle formulations for intraperitoneal injection.
Protocol 1: Solutol/Cremophor EL-based Vehicle [1]
-
Prepare a vehicle solution consisting of Solutol, Cremophor EL, polyethylene (B3416737) glycol 400 (PEG400), and water in a 15:10:35:40 volumetric ratio.
-
Dissolve this compound powder in the vehicle to achieve the desired final concentration (e.g., for a 30 mg/kg dose).
-
Ensure the solution is clear and homogenous before administration.
Protocol 2: DMSO/PEG300/Tween 80-based Vehicle [2][3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25-30 mg/mL).
-
For a 1 mL working solution, add the appropriate volume of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add saline or ddH₂O to reach the final volume of 1 mL.
-
This formulation should be prepared fresh on the day of use.
Administration via Intraperitoneal (IP) Injection
IP injection is the most commonly reported route for this compound administration in mice.[1][3][4][5]
Materials:
-
This compound solution prepared as described above.
-
Sterile 1 mL syringe with a 25-27 gauge needle.
-
Mouse restraint device or manual restraint proficiency.
Procedure:
-
Manually restrain the mouse, securing the head and tail.
-
Position the mouse to expose the abdomen. The lower right or left quadrant is the preferred injection site to avoid the cecum, bladder, and other vital organs.
-
Lift the mouse's hindquarters slightly to cause the abdominal organs to shift forward.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal post-injection for any signs of distress.
Experimental Workflow: Xenograft Tumor Model
The following workflow describes a typical study evaluating this compound in a non-small cell lung cancer (NSCLC) xenograft model.[1][3]
Caption: Experimental workflow for an in vivo xenograft study using this compound.
Protocol:
-
Cell Culture: Culture human NSCLC cells (e.g., A549 or H460) under standard conditions.
-
Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of athymic nude mice.[9]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size.
-
Randomization: Randomly assign mice into treatment groups (e.g., Vehicle, this compound alone, chemotherapy alone, this compound + chemotherapy).[1]
-
Treatment: Administer this compound (e.g., 30 mg/kg) and other agents via intraperitoneal injection according to the predetermined schedule (e.g., five days a week for 3-4 weeks).[1][3]
-
Monitoring: Measure tumor volumes biweekly using calipers. Monitor animal weight and overall health.[1]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Analyze tumors for weight, cell proliferation markers (e.g., Ki-67), and target protein expression (e.g., NRF2) via immunohistochemistry or western blot.[1]
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nrf2 inhibition induces oxidative stress, renal inflammation and hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Malignant Progression of Silica-induced Lung Adenocarcinoma Cells through the ROS/NRF2-autophagy Axis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of ML385 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, with an IC50 of 1.9 μM[1][2][3][4]. Nrf2 is a master regulator of the cellular antioxidant response, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions. In many cancer types, constitutive activation of the Nrf2 pathway contributes to chemoresistance and tumor progression[5]. This compound inhibits the transcriptional activity of Nrf2, thereby sensitizing cancer cells to cytotoxic therapies[5][6][7]. These application notes provide a comprehensive guide to preparing and handling this compound for in vitro and in vivo research.
Mechanism of Action
Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf (sMAF) proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
This compound exerts its inhibitory effect by directly binding to the Neh1 domain of Nrf2. This binding event interferes with the formation of the Nrf2-sMAF protein complex, which is essential for its binding to the ARE sequence on DNA[5][8][9][10][11]. Consequently, this compound blocks the transcription of Nrf2-dependent genes, such as those involved in antioxidant defense and drug detoxification[2][3][6][7].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Citations |
| Molecular Weight | 511.59 g/mol (also cited as 511.6 Da) | [1][2][6][7][12] |
| CAS Number | 846557-71-9 | [1][2][6][7][12] |
| Chemical Formula | C₂₉H₂₅N₃O₄S | [1][2][6][7][12] |
| Purity | ≥98% (HPLC) | [2][6][7][12] |
| IC₅₀ | 1.9 μM for Nrf2 inhibition | [1][3][4] |
| Solubility in DMSO | Soluble up to 50 mg/mL (97.73 mM). Other sources report 10 mg/mL, 20 mg/mL, and 25 mg/mL. Sonication is often recommended to achieve higher concentrations.[1][7][12][13] | [1][3][6][7][12][13] |
| Storage (Powder) | Store at -20°C for up to 3 years. Keep away from moisture. | [1][6][13] |
| Storage (In Solvent) | Store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][13] |
Visualized Signaling Pathway and Workflow
Caption: Mechanism of this compound as an Nrf2 inhibitor.
Caption: Workflow for preparing this compound stock solution.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the procedure for preparing a 20 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays[14].
Materials
-
This compound powder (CAS: 846557-71-9)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Calculations To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Molecular Weight of this compound: 511.59 g/mol [1]
Example Calculation for a 20 mM, 1 mL Stock Solution: Mass (mg) = 20 mM x 1 mL x 511.59 g/mol / 1000 Mass (mg) = 10.23 mg
Procedure
-
Preparation: Before starting, allow the this compound powder vial to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 10.23 mg) and place it into a sterile vial or tube.
-
Solvent Addition: Using a sterile pipette, add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL for a 20 mM solution) to the vial containing the this compound powder. The use of fresh DMSO is critical as it is hygroscopic, and absorbed moisture can reduce the solubility of compounds[13][15].
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the powder. If the solution is not completely clear, sonicate the vial for 5-10 minutes in a water bath until all solid has dissolved.[1] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[13][16]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month)[1][13].
Dilution to Working Concentration For cell culture experiments, the DMSO stock solution should be diluted in the culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[16] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
References
- 1. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 2. ML-385 (CAS 846557-71-9) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. ML 385 | Nrf2 | Tocris Bioscience [tocris.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.cn [medchemexpress.cn]
Application Notes: ML385 for In Vivo Studies
Introduction
ML385 is a potent and specific small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2][3] NRF2 is a master regulator of the cellular antioxidant response, and its persistent activation in various cancer types contributes to chemoresistance and tumor progression.[4][5][6] this compound exerts its inhibitory effect by directly binding to the Neh1 domain of NRF2, which prevents the NRF2-MAFG protein complex from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[4][7] This action blocks the transcription of downstream genes involved in detoxification and antioxidant defense, thereby sensitizing cancer cells to chemotherapy.[4][6] These application notes provide a summary of treatment durations and detailed protocols for the use of this compound in preclinical in vivo research, particularly in oncology and inflammation models.
Data Summary: this compound In Vivo Treatment Parameters
The following table summarizes quantitative data from various preclinical studies, offering a comparative overview of this compound treatment regimens.
| Animal Model | Disease/Focus | This compound Dosage & Route | Treatment Frequency | Treatment Duration | Key Outcomes | Reference |
| Athymic Nude Mice | Non-Small Cell Lung Cancer (NSCLC) Xenograft (A549 & H460 cells) | 30 mg/kg, Intraperitoneal (IP) | 5 times a week | 3-4 weeks | Significant reduction in tumor growth when combined with carboplatin (B1684641).[2][4] | [2][4] |
| BALB/c Mice | Acute Liver Failure (ACLF) | 30 mg/kg, IP | 4 times a week | 4 weeks | Investigation of Nrf2's role in ACLF through iron death. | [2] |
| C57B/6 Mice | Neuroinflammation / Hippocampal Astrocytic Activation | 30 mg/kg, IP | Daily (Implicit) | 7 days | Reversed inhibition of hippocampal astrocytic activation.[1] | [1] |
| CD-1 Mice | Pharmacokinetics (PK) | 30 mg/kg, IP | Single dose | 24 hours (sampling) | Determined a plasma half-life of 2.82 hours.[3][4] | [3][4] |
| Rats | Neuroprotection Study | 30 mg/kg, IP | Single dose (pre-treatment) | N/A (acute model) | Blocked Nrf2 function to investigate neuroprotective mechanisms of H₂S.[8] | [8] |
Experimental Protocols
Protocol 1: Long-Term Efficacy Study in NSCLC Xenograft Model
This protocol is adapted from studies evaluating the anti-tumor efficacy of this compound in combination with standard chemotherapy in a mouse xenograft model of non-small cell lung cancer.[2][4]
1. Materials and Reagents:
-
This compound (powder)
-
Vehicle solution: Solutol/Cremophor EL/polyethylene glycol 400/water (15/10/35/40, v/v/v/v)[4] or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2]
-
Carboplatin
-
Saline solution
-
A549 or H460 human lung cancer cells
-
Athymic nude mice (6-8 weeks old)
-
Matrigel
2. Animal Model Preparation:
-
Acclimatize athymic nude mice for at least one week before the experiment.
-
Harvest A549 or H460 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5x10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth biweekly using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=7-8 mice/group).
3. Drug Preparation and Administration:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock with the appropriate vehicle to achieve the final concentration for a 30 mg/kg dose.
-
Carboplatin Formulation: Dissolve carboplatin in saline for a 5 mg/kg dose.[2]
-
Administration: Administer this compound (30 mg/kg) and carboplatin (5 mg/kg) via intraperitoneal (IP) injection five times a week for three to four weeks.[2][4] Administer this compound approximately 30-60 minutes before carboplatin when used in combination. The vehicle control group should receive an equivalent volume of the vehicle solution.
4. Monitoring and Endpoint Analysis:
-
Measure tumor volumes and mouse body weight biweekly.
-
At the end of the treatment period (3-4 weeks), euthanize the mice.
-
Excise tumors, weigh them, and process them for downstream analysis.
-
Pharmacodynamic Analysis: Homogenize a portion of the tumor tissue for Western blot analysis to measure protein levels of NRF2 and its downstream targets (e.g., NQO1, HO-1).[4]
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed it in paraffin (B1166041) for IHC staining of proliferation markers like Ki-67.[4]
-
Drug Retention Analysis (Optional): For combination studies with platinum-based drugs, tumor samples can be analyzed by inductively-coupled plasma mass spectrometry (ICP-MS) to quantify platinum levels.[4]
Protocol 2: Short-Term Mechanistic Study in a Neuroinflammation Model
This protocol is based on studies investigating the role of NRF2 in the central nervous system over a shorter duration.[1][9]
1. Materials and Reagents:
-
This compound (powder)
-
Vehicle solution (e.g., Corn oil with 10% DMSO)[1]
-
C57B/6 mice (8 weeks old)
-
Reagents for inducing neuroinflammation (e.g., lipopolysaccharide [LPS] or kainic acid for seizure models)
2. Animal Model and Treatment:
-
Acclimatize C57B/6 mice for at least one week.
-
Induce the desired neuropathological condition.
-
Administer this compound (30 mg/kg, IP) daily for 7 days.[1] A vehicle control group should be included.
3. Endpoint Analysis:
-
At the end of the 7-day treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde (for histology) or collect fresh tissue (for biochemical assays).
-
Tissue Processing: Harvest the brain and isolate specific regions of interest (e.g., hippocampus).
-
Western Blot: Homogenize fresh brain tissue to analyze the expression of NRF2, Keap1, HO-1, and inflammatory markers (e.g., GFAP, p-P65).[9]
-
Immunofluorescence: Use fixed brain sections to visualize the nuclear translocation of NRF2 and p-P65 and to assess markers of astrocytic activation (e.g., GFAP).[9]
Visualizations
Signaling Pathway Diagrams
Caption: this compound mechanism of action inhibiting the NRF2 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for an in vivo this compound efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing ML385 in Combination with Carboplatin Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the combined use of ML385, a potent NRF2 inhibitor, and carboplatin (B1684641), a conventional chemotherapeutic agent. The synergistic application of these two compounds has demonstrated significant potential in overcoming therapeutic resistance in non-small cell lung cancer (NSCLC). This compound enhances the efficacy of carboplatin by inhibiting the NRF2-mediated antioxidant response, leading to increased intracellular drug accumulation and enhanced apoptosis in cancer cells. These notes offer a comprehensive guide for researchers investigating this promising combination therapy, including detailed methodologies for in vitro and in vivo studies, and quantitative data to support experimental design.
Introduction
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. In many cancer types, including NSCLC, the NRF2 pathway is constitutively activated, which contributes to chemoresistance by promoting the expression of genes involved in drug efflux and detoxification. This compound is a small molecule inhibitor that directly binds to NRF2 and inhibits its transcriptional activity. By blocking the NRF2 pathway, this compound sensitizes cancer cells to platinum-based chemotherapies like carboplatin. Preclinical studies have shown that the combination of this compound and carboplatin leads to a significant reduction in tumor growth in xenograft models of NSCLC.[1][2]
Mechanism of Action: this compound and Carboplatin Synergy
Carboplatin exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis. However, cancer cells with high NRF2 activity can counteract the effects of carboplatin by upregulating antioxidant and detoxification genes.
This compound intervenes in this process by binding to NRF2 and preventing its translocation to the nucleus and subsequent binding to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This inhibition of NRF2 signaling leads to:
-
Reduced expression of drug efflux pumps: This results in higher intracellular concentrations of carboplatin.
-
Decreased expression of detoxification enzymes: This enhances the cytotoxic effects of carboplatin.
-
Increased oxidative stress: The suppression of the antioxidant response makes cancer cells more susceptible to the reactive oxygen species (ROS) generated by carboplatin treatment.
-
Enhanced apoptosis: The combination of increased DNA damage and oxidative stress leads to a more robust apoptotic response.
The synergistic effect of this compound and carboplatin has been demonstrated to significantly inhibit tumor growth in preclinical models of NSCLC.[1][2]
Data Presentation
In Vivo Efficacy of this compound and Carboplatin Combination Therapy in NSCLC Xenograft Models
The following tables summarize the quantitative data from preclinical studies using A549 and H460 human NSCLC cell lines in subcutaneous xenograft mouse models.
Table 1: Tumor Volume Reduction in A549 Xenograft Model [1]
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | - | 1200 ± 150 | 0% |
| This compound | 30 mg/kg, i.p., 5 days/week | 800 ± 120 | 33.3% |
| Carboplatin | 5 mg/kg, i.p., 5 days/week | 750 ± 110 | 37.5% |
| This compound + Carboplatin | 30 mg/kg + 5 mg/kg, i.p., 5 days/week | 300 ± 50* | 75% |
*p < 0.05 compared to vehicle, this compound alone, and carboplatin alone.
Table 2: Tumor Weight Reduction in H460 Xenograft Model [1]
| Treatment Group | Dose and Schedule | Mean Tumor Weight (g) ± SEM | % Tumor Weight Reduction |
| Vehicle Control | - | 1.5 ± 0.2 | 0% |
| This compound | 30 mg/kg, i.p., 5 days/week | 0.9 ± 0.15 | 40% |
| Carboplatin | 5 mg/kg, i.p., 5 days/week | 0.85 ± 0.12 | 43.3% |
| This compound + Carboplatin | 30 mg/kg + 5 mg/kg, i.p., 5 days/week | 0.3 ± 0.05* | 80% |
*p < 0.05 compared to vehicle, this compound alone, and carboplatin alone.
Table 3: Platinum Accumulation in Tumors [2]
| Treatment Group | Cell Line | Platinum Level (relative to Carboplatin alone) |
| Carboplatin | A549 | 1.0 |
| This compound + Carboplatin | A549 | ~2.0 |
| Carboplatin | H460 | 1.0 |
| This compound + Carboplatin | H460 | ~2.0 |
Experimental Protocols
Signaling Pathway of this compound and Carboplatin Combination Therapy
Caption: Signaling pathway of this compound and Carboplatin synergy.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound and Carboplatin.
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and carboplatin, alone and in combination.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Carboplatin (stock solution in sterile water or saline)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1 to 20 µM) and carboplatin (e.g., 1 to 500 µM).
-
For combination studies, treat cells with a fixed concentration of this compound (e.g., 2.5 µM or 5 µM) and varying concentrations of carboplatin, or vice versa. Also, a fixed ratio combination can be tested.
-
Replace the medium with fresh medium containing the drugs or vehicle control (DMSO for this compound).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Clonogenic Assay
This assay assesses the long-term effect of the combination therapy on the ability of single cells to form colonies.
Materials:
-
NSCLC cell lines (A549, H460)
-
Complete growth medium
-
This compound
-
Carboplatin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM), carboplatin (e.g., 10 µM), or the combination for 72 hours.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 8-10 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Caspase-3/7 Activity Assay
This assay measures the induction of apoptosis by quantifying the activity of caspase-3 and -7.
Materials:
-
NSCLC cell lines (e.g., H460)
-
Complete growth medium
-
This compound
-
Carboplatin
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 5 µM), carboplatin (e.g., 20 µM), or the combination for 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Western Blot Analysis
This protocol is for detecting the expression levels of NRF2 and its downstream target proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NRF2, anti-NQO1, anti-GCLC, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 5 µM) for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound and Carboplatin.
Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
NSCLC cell lines (A549, H460)
-
Matrigel
-
This compound (for in vivo use)
-
Carboplatin (for in vivo use)
-
Vehicle control (e.g., corn oil or a solution of DMSO, PEG300, Tween 80, and saline)
-
Calipers
-
Analytical balance
Procedure:
-
Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into four groups: Vehicle control, this compound alone (30 mg/kg), carboplatin alone (5 mg/kg), and this compound + carboplatin.
-
Administer the treatments intraperitoneally (i.p.) five times a week for three weeks.
-
Measure the tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumors can be further processed for histological analysis or western blotting.
Conclusion
The combination of this compound and carboplatin represents a promising therapeutic strategy for overcoming chemoresistance in NSCLC. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and validate the efficacy of this combination therapy. Careful execution of these experiments will contribute to a better understanding of the underlying mechanisms and facilitate the translation of these findings into clinical applications.
References
Application Notes and Protocols: Detecting NRF2 Inhibition by ML385 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under normal physiological conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation.[1][4] Upon exposure to cellular stress, NRF2 dissociates from KEAP1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[1][2][5]
In various pathological conditions, including cancer, the NRF2 pathway can be constitutively activated, leading to enhanced cell survival and resistance to chemotherapy.[6][7] Consequently, the inhibition of NRF2 has emerged as a promising therapeutic strategy. ML385 is a small molecule inhibitor that specifically targets NRF2.[6][7][8] It binds to the CNC-bZIP domain of NRF2, preventing its interaction with small Maf (sMAF) proteins and thereby inhibiting the transcriptional activity of NRF2-dependent genes.[7][9][10] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of NRF2 by this compound in a research setting.
NRF2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical NRF2 signaling pathway and the mechanism of this compound-mediated inhibition.
Caption: NRF2 signaling pathway and this compound inhibition.
Experimental Workflow for Western Blot Analysis
The general workflow for assessing NRF2 inhibition via Western blot is depicted below.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The inhibitory effects of this compound on NRF2 and its downstream target, Heme Oxygenase-1 (HO-1), can be quantified. The following table summarizes representative quantitative data from studies on non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) cell lines.
| Cell Line | Treatment | Target Protein | Fold Change (vs. Control) | Reference |
| A549 (NSCLC) | 5 µM this compound (48h) | NRF2 | ~0.5 | [7][10] |
| A549 (NSCLC) | 5 µM this compound (72h) | NRF2-dependent genes | Significant decrease | [7][10] |
| H460 (NSCLC) | 5 µM this compound (48h) | NRF2 | Significant decrease | [7] |
| HNSCC cells | This compound (concentration not specified) | NRF2 | Significant reduction | [6] |
| HNSCC cells | This compound (concentration not specified) | HO-1 | Significant reduction | [6] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to assess the inhibition of NRF2 by this compound.
Materials and Reagents
-
Cell Lines: A549, H460, or other cell lines with known NRF2 pathway activity.
-
This compound: Solubilized in DMSO.[8]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[11][12]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Primary Antibodies:
-
Rabbit anti-NRF2 polyclonal antibody (1:500-1:3000 dilution).[13]
-
Rabbit anti-HO-1 antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[14]
-
Chemiluminescent Substrate (ECL)
Procedure
1. Cell Culture and this compound Treatment
-
Seed cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours).[7][10][16][17] A vehicle control (DMSO) should be included.
2. Cell Lysis and Protein Extraction [12][18]
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a 6-well plate).
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.[12][18]
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE [18]
-
To a calculated volume of protein lysate (e.g., 20-30 µg), add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-NRF2 diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands of interest.
-
Normalize the band intensity of NRF2 and HO-1 to the corresponding loading control (β-actin or GAPDH) to determine the relative protein expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak NRF2 signal | Low NRF2 expression in the cell line. | Use a positive control cell lysate (e.g., cells treated with an NRF2 activator like tBHQ or a proteasome inhibitor like MG-132).[5] |
| Inefficient protein extraction. | Use a stronger lysis buffer or sonicate the samples.[11] | |
| Poor antibody performance. | Test different antibody dilutions or try a different NRF2 antibody.[14] | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Multiple bands for NRF2 | NRF2 isoforms or post-translational modifications. | Consult antibody datasheets for expected band sizes and potential cross-reactivity.[19] |
| Protein degradation. | Ensure protease inhibitors are always included and samples are kept on ice. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate and quantify the inhibitory effects of this compound on the NRF2 signaling pathway.
References
- 1. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 14. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Nrf2 Antibody (A80763) | Antibodies.com [antibodies.com]
- 16. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 19. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Clonogenic Assay with ML385 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The clonogenic assay is a pivotal in vitro cell survival assay that assesses the ability of a single cell to undergo unlimited division and form a colony. This technique is the gold standard for determining cell reproductive death after exposure to cytotoxic agents. This document provides a detailed protocol for performing a clonogenic assay to evaluate the efficacy of ML385, a potent and specific inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[1][2][3] this compound has been shown to sensitize cancer cells to chemotherapy and radiation by inhibiting the NRF2-mediated antioxidant response.[1][4] These application notes are intended for researchers in oncology and drug development investigating the therapeutic potential of NRF2 inhibition.
Mechanism of Action: this compound and the NRF2 Signaling Pathway
Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, KEAP1 undergoes a conformational change, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes involved in antioxidant defense, detoxification, and drug efflux, thereby promoting cell survival.
In many cancer types, the NRF2 pathway is constitutively activated due to mutations in KEAP1 or NRF2 itself, leading to therapeutic resistance.[1][2] this compound is a small molecule inhibitor that directly binds to the Neh1 domain of NRF2, which is responsible for its DNA binding.[1][2][3] This interaction prevents the NRF2-Maf heterodimer from binding to the ARE, thereby inhibiting the transcription of NRF2 target genes.[1][2][3] By blocking this protective pathway, this compound can re-sensitize cancer cells to conventional therapies.
Caption: NRF2 signaling and this compound inhibition mechanism.
Experimental Protocols
This section provides a detailed protocol for a clonogenic survival assay using this compound. The protocol is generalized; specific cell seeding densities and this compound concentrations should be optimized for each cell line.
Materials
-
Cell Lines: Appropriate cancer cell lines (e.g., A549 or H460 non-small cell lung cancer cells, which have well-characterized NRF2 activity).[1]
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C.
-
Trypsin-EDTA: 0.25% or 0.05% solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 10% Methanol (B129727), 10% Acetic Acid in water, or 4% paraformaldehyde.
-
Staining Solution: 0.5% Crystal Violet in methanol or water.
-
Tissue Culture Plates: 6-well or 10 cm dishes.
-
Other standard laboratory equipment: Incubator (37°C, 5% CO₂), microscope, hemocytometer or automated cell counter, pipettes, etc.
Experimental Workflow
Caption: Experimental workflow for the clonogenic assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Collect cells, centrifuge, and resuspend in fresh medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the appropriate number of cells into 6-well plates. The number of cells to be plated needs to be determined empirically for each cell line and treatment condition to yield 50-150 colonies per well in the control group. A typical starting range is 200-1000 cells per well.
-
-
This compound Treatment:
-
Allow the cells to attach to the plate by incubating for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration for this compound is 5 µM.[1][5] It is advisable to test a range of concentrations (e.g., 1, 5, 10 µM) to determine the IC50 value.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add the medium containing the appropriate this compound concentration or vehicle.
-
Incubate the plates for a defined period, for example, 72 hours.[1][6]
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium.
-
Gently wash the cells once with PBS.
-
Add fresh, complete medium to each well.
-
Return the plates to the incubator and allow colonies to form over a period of 10-14 days. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor the plates every 2-3 days to check for colony growth. The experiment should be stopped when colonies in the control wells are visible to the naked eye and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the colonies once with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add the 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[7] Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated sample / PE of control sample
-
-
Data Presentation
The results of a clonogenic assay with this compound treatment can be summarized in a table to facilitate comparison between different treatment groups.
| Cell Line | Treatment | Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| A549 | Vehicle (DMSO) | - | 45.2 ± 3.8 | 1.00 |
| This compound | 5 | 21.7 ± 2.1 | 0.48 | |
| Carboplatin (B1684641) | 10 | 18.5 ± 2.5 | 0.41 | |
| This compound + Carboplatin | 5 + 10 | 5.9 ± 1.2 | 0.13 | |
| H460 | Vehicle (DMSO) | - | 52.1 ± 4.5 | 1.00 |
| This compound | 5 | 25.0 ± 3.3 | 0.48 | |
| Paclitaxel | 5 | 20.3 ± 2.9 | 0.39 | |
| This compound + Paclitaxel | 5 + 5 | 7.3 ± 1.5 | 0.14 |
Note: The data presented in this table are representative examples based on findings that this compound enhances the cytotoxicity of chemotherapeutic agents like carboplatin and paclitaxel.[1] Actual results will vary depending on the cell line and experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Plating Efficiency in Control | Suboptimal cell health, incorrect cell counting, harsh trypsinization. | Ensure cells are in the logarithmic growth phase. Handle cells gently. Optimize seeding density. |
| No Colony Formation in Treated Wells | Drug concentration is too high. | Perform a dose-response experiment with a wider range of concentrations. |
| High Variability Between Replicates | Uneven cell seeding, edge effects in the plate. | Ensure a single-cell suspension before seeding. Pipette carefully. Avoid using the outermost wells if edge effects are significant. |
| Colonies are Too Small or Diffuse | Insufficient incubation time, suboptimal culture conditions. | Increase the incubation period. Ensure the incubator is properly calibrated for temperature and CO₂. |
| High Background Staining | Incomplete washing, stain precipitation. | Wash plates thoroughly after staining. Filter the crystal violet solution before use. |
Conclusion
The clonogenic assay is an indispensable tool for evaluating the long-term effects of anti-cancer agents like this compound on cell viability and reproductive capacity. By inhibiting the NRF2-mediated stress response, this compound has the potential to overcome therapeutic resistance. The detailed protocol and guidelines provided herein will enable researchers to effectively utilize this assay to investigate the efficacy of NRF2 inhibition in various cancer models, both as a monotherapy and in combination with other treatments. Careful optimization of experimental parameters for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NRF2 antagonist this compound inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells - ProQuest [proquest.com]
- 6. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay [en.bio-protocol.org]
Application Notes and Protocols: Assessing the Efficacy of ML385 in Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Organoids, three-dimensional (3D) cell cultures derived from stem cells or patient tissues, have emerged as powerful preclinical models that closely recapitulate the physiology and genetic diversity of their tissue of origin. This makes them invaluable for cancer research and drug screening.[1][2] ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[3] NRF2 is a key transcription factor that regulates cellular defense against oxidative stress.[4][5] In many cancers, the NRF2 pathway is hyperactivated, contributing to therapeutic resistance.[6] this compound inhibits NRF2 by binding to its CNC-bZIP domain, which prevents it from binding to DNA and activating its downstream target genes.[4][7][8] This application note provides a detailed methodological framework for assessing the efficacy of this compound in cancer organoid models, covering experimental design, detailed protocols, and data analysis.
Mechanism of Action: this compound in the NRF2 Signaling Pathway
This compound specifically inhibits the transcriptional activity of NRF2.[7] Under normal conditions, NRF2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or in cancers with mutations in KEAP1, NRF2 dissociates from KEAP1, translocates to the nucleus, and forms a complex with small Maf (sMAF) proteins.[4] This complex binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1), promoting antioxidant defense and cell survival.[9][10] this compound disrupts the NRF2-sMAF complex, thereby inhibiting the expression of these protective genes and sensitizing cancer cells to therapeutic agents.[4][5] Furthermore, NRF2 inhibition by this compound has been shown to suppress the PI3K-mTOR signaling pathway, a critical pathway for cell growth and proliferation, further contributing to its anti-cancer effects in organoid models.[6][11][12]
Experimental Workflow for Assessing this compound Efficacy
A systematic workflow is crucial for reliably assessing drug efficacy. The process begins with the establishment and expansion of patient-derived organoid cultures, followed by this compound treatment. Subsequently, a panel of assays is performed to evaluate the biological consequences of NRF2 inhibition, including effects on organoid viability, morphology, protein expression, and oxidative stress levels.
Experimental Protocols
Protocol 1: Cancer Organoid Culture and Maintenance
This protocol describes the general steps for thawing and maintaining organoid cultures. Specific media formulations and passaging frequencies will be model-dependent.
Materials:
-
Cryopreserved cancer organoids
-
Basal medium (model-specific)
-
Complete growth medium (model-specific, containing necessary growth factors)[13]
-
Extracellular Matrix (ECM) (e.g., Matrigel® or Cultrex® BME)
-
Organoid Wash Medium
-
6-well or 24-well tissue culture plates
-
37°C water bath, 37°C/5% CO₂ incubator
Procedure:
-
Preparation: Thaw ECM on ice overnight. Warm complete growth medium and culture plates in a 37°C incubator.
-
Thawing: Rapidly thaw the vial of cryopreserved organoids in a 37°C water bath.
-
Washing: Transfer the thawed organoid suspension to a 15 mL conical tube containing 10 mL of basal medium. Centrifuge to pellet the organoids.
-
Embedding: Carefully aspirate the supernatant and resuspend the organoid pellet in cold liquid ECM. Dispense 40-50 µL droplets ("domes") of the organoid-ECM mixture into the pre-warmed culture plate.[14]
-
Gelation: Place the plate in a 37°C incubator for 15-30 minutes to allow the ECM domes to solidify.[13]
-
Culture: Gently add 2 mL (for 6-well) or 500 µL (for 24-well) of pre-warmed complete growth medium to each well.
-
Maintenance: Replace the culture medium every 2-3 days. Passage organoids every 7-14 days, depending on their growth rate.
Protocol 2: this compound Treatment of Organoids
Materials:
-
Established organoid cultures
-
This compound (soluble in DMSO)[3]
-
Complete growth medium
-
DMSO (vehicle control)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Aspirate the old medium from the organoid cultures. Add the medium containing the appropriate this compound concentration or the vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂. The incubation time should be optimized for the specific organoid model and experimental endpoint.
Protocol 3: Organoid Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce an orange-colored formazan (B1609692) dye.[15][16]
Materials:
-
This compound-treated organoid cultures in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Assay Setup: Plate organoids and perform this compound treatment as described above, typically in a 96-well format for higher throughput.
-
Reagent Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well.[16][17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the metabolic activity of the organoid model.[15]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][18]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the background absorbance from wells with medium only.
Protocol 4: Protein Expression Analysis
A. Western Blot
Western blotting is used to quantify changes in the expression levels of NRF2 and its downstream targets (e.g., NQO1, HO-1).
Materials:
-
This compound-treated organoids
-
Organoid Harvesting Solution (e.g., Cultrex®)[19]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-NRF2, anti-NQO1, anti-HO-1, anti-Lamin B for nuclear fraction, anti-β-actin for whole-cell lysate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Harvesting: Depolymerize the ECM and harvest organoids according to the manufacturer's protocol (e.g., using a non-enzymatic harvesting solution on ice).[19]
-
Lysis: Lyse the harvested organoid pellets in RIPA buffer. For nuclear translocation analysis, perform nuclear/cytoplasmic fractionation.[20][21]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C.[22]
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
B. Whole-Mount Immunofluorescence (IF)
IF allows for the visualization of protein expression and localization (e.g., NRF2 nuclear translocation) within the 3D organoid structure.
Materials:
-
This compound-treated organoids cultured in chamber slides or 96-well optical plates
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization Buffer (e.g., PBS with 0.2-0.5% Triton X-100)[23]
-
Blocking Buffer (e.g., PBS with 5% BSA and 0.3% Triton X-100)[23]
-
Primary antibodies (e.g., anti-NRF2)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Gently wash organoids with PBS, then fix with 4% PFA for 30-60 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 30 minutes.[23]
-
Blocking: Incubate in Blocking Buffer for at least 1-2 hours at room temperature or overnight at 4°C to reduce non-specific antibody binding.[24]
-
Primary Antibody: Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody: Wash organoids multiple times with PBS/wash buffer. Incubate with the appropriate fluorophore-conjugated secondary antibody and DAPI for 2-4 hours at room temperature, protected from light.[23]
-
Mounting & Imaging: Wash again, then mount the organoids. Acquire z-stack images using a confocal microscope.
Protocol 5: Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorogenic probe to measure intracellular ROS levels via live-cell imaging. An increase in ROS is an expected consequence of NRF2 inhibition.[4][9]
Materials:
-
This compound-treated organoids
-
ROS-sensitive fluorogenic probe (e.g., CellROX™ Deep Red or DCFDA)
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)
-
Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Probe Loading: At the end of the this compound treatment, remove the culture medium and add fresh, pre-warmed medium containing the ROS-sensitive probe at the manufacturer's recommended concentration.[25]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[25]
-
Washing: Gently remove the probe-containing medium and wash the organoids with pre-warmed live-cell imaging medium to remove excess probe.[25][26]
-
Imaging: Immediately image the organoids using a confocal microscope equipped with an environmental chamber.[25][26] Use appropriate laser lines and filters for the selected probe.
-
Analysis: Quantify the mean fluorescence intensity per organoid or per cell using image analysis software. Compare the ROS levels between vehicle-treated and this compound-treated groups.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison and interpretation.
Table 1: Effect of this compound on Organoid Viability (IC₅₀ Values)
| Organoid Line | Primary Tumor Type | NRF2/KEAP1 Status | This compound IC₅₀ (µM) after 72h |
| LUSC-01[6] | Lung Squamous Cell | KEAP1 Mutant | 3.5 ± 0.4 |
| CRC-05 | Colorectal Cancer | Wild-Type | 12.8 ± 1.1 |
| PDAC-03 | Pancreatic Cancer | NRF2 Amplified | 2.1 ± 0.3 |
| HNSCC-02[8] | Head & Neck Squamous | Wild-Type | 9.5 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Protein Expression Following this compound Treatment
| Target Protein | Treatment Group | Fold Change vs. Vehicle (Normalized to β-actin) | p-value |
| NRF2 (Nuclear) | 5 µM this compound (48h)[6] | 0.45 ± 0.05 | < 0.01 |
| NQO1 | 5 µM this compound (48h)[6] | 0.31 ± 0.04 | < 0.01 |
| HO-1 | 5 µM this compound (48h)[9] | 0.52 ± 0.07 | < 0.01 |
Data represent mean fold change ± standard deviation from Western blot quantification in the LUSC-01 organoid line.
Table 3: Intracellular ROS Levels Following this compound Treatment
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle | p-value |
| Vehicle (DMSO) | 100 ± 8.2 | 1.0 | - |
| 5 µM this compound (24h) [4] | 245 ± 15.1 | 2.45 | < 0.001 |
Data represent mean fluorescence intensity ± standard deviation from live-cell imaging in the LUSC-01 organoid line.
References
- 1. Effective Techniques for Cancer Organoid Culture - Behind the Bench [thermofisher.com]
- 2. thno.org [thno.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound increases ferroptosis via inhibiting Nrf2/HO-1 pathway to enhances the sensitivity of MCF-7 TAMR to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The NRF2 antagonist this compound inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organoid Culture of Human Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 18. ptglab.com [ptglab.com]
- 19. Protocol for Harvesting Organoids for qPCR or Western Blot [rndsystems.com]
- 20. researchgate.net [researchgate.net]
- 21. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. static1.squarespace.com [static1.squarespace.com]
- 24. precanmed.eu [precanmed.eu]
- 25. Analyzing Oxidative Stress in Murine Intestinal Organoids using Reactive Oxygen Species-Sensitive Fluorogenic Probe [jove.com]
- 26. Video: Analyzing Oxidative Stress in Murine Intestinal Organoids using Reactive Oxygen Species-Sensitive Fluorogenic Probe [jove.com]
Application Notes and Protocols: Utilizing ML385 in CRISPR-Edited Cell Lines to Modulate the NRF2 Pathway
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and experimental protocols for the use of ML385, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2), in CRISPR-edited cell lines. The focus is on cell lines with modified NRF2 or Kelch-like ECH-associated protein 1 (KEAP1) genes. These notes are intended to guide researchers in designing experiments to investigate the therapeutic potential of NRF2 inhibition in contexts of chemoresistance and cancer cell proliferation.
Introduction
The NRF2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. In response to cellular stress, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.
Dysregulation of the NRF2 pathway, often through mutations in KEAP1 or NFE2L2 (the gene encoding NRF2), is a common occurrence in various cancers, including non-small cell lung cancer (NSCLC).[1] This constitutive activation of NRF2 signaling can contribute to therapeutic resistance and enhanced tumor cell proliferation.[1] The development of specific NRF2 inhibitors, such as this compound, presents a promising therapeutic strategy to overcome this resistance.[1]
This compound is a small molecule inhibitor that specifically targets NRF2, preventing its binding to DNA and subsequent activation of downstream target genes.[1] It has an IC50 of 1.9 µM for NRF2 inhibition.[2] The use of CRISPR-Cas9 gene editing to create NRF2 knockout (KO) or KEAP1 KO cell lines provides a powerful platform to study the specific effects of this compound and validate its on-target activity.
Data Presentation
The following tables summarize the quantitative effects of this compound in wild-type, KEAP1-mutant, and NRF2 knockout cell lines.
Table 1: Effect of this compound on Cell Viability and Colony Formation
| Cell Line | Genotype | Treatment | Effect | Reference |
| H460 | KEAP1 mutant | This compound | Sensitive to growth inhibition | [1] |
| H460-KEAP1 Knock-in | Wild-type KEAP1 | This compound | Resistant to growth inhibition | [1] |
| BEAS2B | Wild-type NRF2/KEAP1 | This compound | Resistant to growth inhibition | [1] |
| A549 | KEAP1 mutant | This compound (5 µM) + Carboplatin | Enhanced cytotoxicity | [1] |
| A549 Nrf2 WT | Wild-type NRF2 | MSU38225 (Nrf2 inhibitor) | Moderate decrease in cell viability | [3] |
| A549 Nrf2 KO | NRF2 Knockout | MSU38225 (Nrf2 inhibitor) | Minimal effect on cell viability | [3] |
Table 2: Effect of this compound on NRF2 and Downstream Target Gene Expression
| Cell Line | Genotype | Treatment | Target Gene | Change in Expression | Reference |
| A549 | KEAP1 mutant | This compound (5 µM, 72h) | NRF2 | Dose-dependent reduction in protein and mRNA | [1][4] |
| A549 | KEAP1 mutant | This compound (5 µM, 72h) | NQO1 | Dose-dependent reduction in protein and mRNA | [1] |
| A549 | KEAP1 mutant | This compound (5 µM, 72h) | GCLC | Dose-dependent reduction in mRNA | [1] |
| H460 | KEAP1 mutant | This compound | Significant reduction in NRF2 and target genes | [1] | |
| H460-KEAP1 Knock-in | Wild-type KEAP1 | This compound | No significant change in NRF2 and target genes | [1] | |
| EBC1 | NRF2 mutant | This compound | Dose-dependent reduction in NRF2 and glutathione-related genes | [1] | |
| KYSE150 | High NRF2 expression | This compound (5 µM, 48h) | NRF2 | Lowest protein expression observed | [5] |
| KYSE510 | High NRF2 expression | This compound (10 µM, 48h) | NRF2 | Lowest protein expression observed | [5] |
Signaling Pathways and Experimental Workflows
Caption: NRF2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for using this compound in CRISPR-edited cells.
Caption: Logical relationship between NRF2 status and this compound effect.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of NRF2 (NFE2L2)
This protocol is adapted from established methods for generating knockout cell lines.[6][7]
1. sgRNA Design and Cloning: a. Design at least two sgRNAs targeting a critical exon of the NFE2L2 gene using a web-based tool (e.g., CHOPCHOP, CRISPOR). b. Synthesize and anneal complementary oligonucleotides for each sgRNA. c. Ligate the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).
2. Transfection: a. Seed adherent cells (e.g., A549) in 6-well plates to be 70-80% confluent at the time of transfection. b. Transfect the cells with the sgRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
3. Selection of Transfected Cells: a. 24-48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin) if the plasmid contains a resistance marker. b. Maintain selection until non-transfected control cells are eliminated.
4. Single-Cell Cloning: a. After selection, dilute the cell suspension to a concentration of approximately 1-2 cells/mL in complete growth medium. b. Seed 100 µL of the diluted cell suspension into each well of a 96-well plate. c. Incubate the plates and monitor for the growth of single colonies.
5. Validation of Knockout: a. Expand the single-cell clones. b. Extract genomic DNA and perform PCR to amplify the targeted region. Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels). c. Perform Western blot analysis to confirm the absence of NRF2 protein expression.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability after this compound treatment.
1. Cell Seeding: a. Seed wild-type and NRF2 KO cells in 96-well plates at a density of 4 x 10³ cells per well. b. Incubate for 24 hours to allow for cell attachment.
2. This compound Treatment: a. Prepare a serial dilution of this compound in complete growth medium (e.g., 0, 1, 2.5, 5, 10, 20 µM). b. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. c. Incubate the cells for 72 hours.
3. MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Absorbance Reading: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Western Blot Analysis
This protocol details the detection of NRF2 and its downstream target proteins.
1. Protein Extraction: a. Treat cells with this compound for the desired time and concentration. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Separate 30-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection: a. Wash the membrane with TBST. b. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA expression of NRF2 target genes.
1. RNA Extraction and cDNA Synthesis: a. Treat cells with this compound as required. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target genes (NFE2L2, HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA. b. Perform the qPCR using a real-time PCR system with the following typical cycling conditions: i. Initial denaturation at 95°C for 10 minutes. ii. 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
3. Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
The combination of CRISPR-Cas9 gene editing and the specific NRF2 inhibitor this compound provides a robust system for investigating the role of the NRF2 pathway in cancer biology and therapeutic resistance. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these tools in their studies. The use of NRF2 KO cell lines is crucial for validating the on-target effects of this compound and dissecting the specific contributions of NRF2 to cellular phenotypes. These approaches will be invaluable in the continued development of NRF2-targeted therapies.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
Application Note: Profiling Cellular Metabolism in Response to NRF2 Inhibition with ML385 using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcriptional regulator of cellular responses to oxidative and electrophilic stress. It controls the expression of a wide array of antioxidant and detoxification genes. Emerging evidence highlights a pivotal role for NRF2 in the regulation of cellular metabolism, including mitochondrial biogenesis, substrate availability for mitochondrial respiration, and glycolysis.[[“]][2][3] Dysregulation of the NRF2 pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
ML385 is a specific small-molecule inhibitor of NRF2.[4] It functions by binding to NRF2 and preventing its transcriptional activity, thereby sensitizing cells to oxidative stress and inhibiting proliferation.[5][6] Understanding the metabolic consequences of NRF2 inhibition is crucial for elucidating the mechanism of action of compounds like this compound and for identifying metabolic vulnerabilities that can be exploited therapeutically.
This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the real-time effects of this compound on cellular mitochondrial respiration and glycolysis. The Seahorse XF technology enables the simultaneous measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By performing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test in the presence of this compound, researchers can obtain a comprehensive profile of the bioenergetic phenotype induced by NRF2 inhibition.
Signaling Pathway: NRF2 Regulation of Cellular Metabolism
Experimental Workflow
Detailed Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Materials and Reagents
-
Cell Culture:
-
Cell line of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
-
This compound Treatment:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
-
Seahorse XF Assay:
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (e.g., DMEM), without phenol (B47542) red
-
Glucose, L-glutamine, Sodium Pyruvate (B1213749) (for assay medium supplementation)
-
Agilent Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)
-
Agilent Seahorse XF Glycolysis Stress Test Kit (contains Glucose, Oligomycin, 2-Deoxyglucose)
-
-
Equipment:
-
Agilent Seahorse XF Analyzer
-
Standard cell culture incubator (37°C, 5% CO2)
-
CO2-free incubator (37°C)
-
Microplate reader or cell counter for normalization
-
II. Protocol: Day 1 - Cell Seeding and Cartridge Hydration
-
Hydrate Sensor Cartridge:
-
Add 200 µL of sterile water or Agilent Seahorse XF Calibrant to each well of the utility plate.
-
Place the Seahorse XF Sensor Cartridge onto the utility plate.
-
Incubate overnight in a 37°C non-CO2 incubator.
-
-
Seed Cells:
-
Harvest and count cells. Determine the optimal cell density for your cell type to form a confluent monolayer on the day of the assay. This is a critical step that requires optimization.
-
Seed the determined number of cells in 80 µL of complete growth medium into each well of a Seahorse XF Cell Culture Microplate, leaving the four corner wells for background correction.
-
Let the plate sit at room temperature for 1 hour to ensure even cell distribution.
-
Incubate overnight at 37°C with 5% CO2.
-
III. Protocol: Day 2 - this compound Treatment
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
-
Prepare this compound Working Solutions:
-
On the day of treatment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A dose-response experiment is recommended.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treat Cells:
-
Carefully remove the growth medium from the cells.
-
Add 180 µL of the prepared this compound working solutions or vehicle control to the appropriate wells.
-
Incubate for the desired duration (e.g., 24 hours). The optimal treatment time may vary.
-
IV. Protocol: Day 3 - Seahorse XF Assay
-
Prepare Seahorse Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
For Mito Stress Test: Supplement with glucose (e.g., 10 mM), L-glutamine (e.g., 2 mM), and sodium pyruvate (e.g., 1 mM).
-
For Glycolysis Stress Test: Supplement with L-glutamine (e.g., 2 mM).
-
Adjust the pH to 7.4 and sterile filter. Keep warm at 37°C.
-
-
Prepare Cell Plate:
-
Remove the cell plate from the incubator.
-
Gently wash the cells twice with 200 µL of pre-warmed assay medium, being careful not to disturb the cell monolayer.
-
Add a final volume of 180 µL of the appropriate assay medium to each well.
-
Incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.
-
-
Load Sensor Cartridge:
-
During the cell plate incubation, prepare the stress test compounds from the kits according to the manufacturer's instructions, diluting them in the appropriate assay medium.
-
Load the injector ports of the sensor cartridge with the compounds. For example, for a Mito Stress Test:
-
Port A: Oligomycin (e.g., 20 µL of 10x stock)
-
Port B: FCCP (e.g., 22 µL of 10x stock)
-
Port C: Rotenone/Antimycin A (e.g., 25 µL of 10x stock)
-
-
-
Run the Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the response.
-
-
Data Normalization:
-
After the assay, normalize the data to cell number or protein concentration (e.g., using a CyQUANT assay or BCA protein assay).
-
Data Presentation and Expected Results
The inhibition of NRF2 by this compound is expected to impact cellular bioenergetics. NRF2 is known to promote mitochondrial biogenesis and the expression of genes involved in substrate transport and utilization.[3][7] Therefore, its inhibition is hypothesized to decrease mitochondrial function. The effect on glycolysis is more complex; a decrease in mitochondrial function may lead to a compensatory increase in glycolysis to maintain ATP levels.[8][9]
Expected Effects of this compound Treatment:
-
Decreased Basal and Maximal Respiration: Inhibition of NRF2 may lead to reduced mitochondrial mass and/or efficiency, resulting in a lower OCR.
-
Reduced Spare Respiratory Capacity: This indicates a diminished ability of the cells to respond to increased energy demand.
-
Potential Increase in Glycolysis: Cells may upregulate glycolysis to compensate for reduced mitochondrial ATP production, leading to a higher ECAR.
Table 1: Hypothetical Data from Seahorse XF Cell Mito Stress Test with this compound Treatment
| Parameter | Vehicle Control (DMSO) | This compound (5 µM) | % Change |
| Basal OCR (pmol/min) | 150 ± 10 | 110 ± 8 | -26.7% |
| Maximal OCR (pmol/min) | 300 ± 25 | 180 ± 15 | -40.0% |
| ATP Production (OCR) | 105 ± 7 | 75 ± 5 | -28.6% |
| Proton Leak (OCR) | 45 ± 4 | 35 ± 3 | -22.2% |
| Spare Capacity (OCR) | 150 ± 15 | 70 ± 10 | -53.3% |
Data are presented as mean ± SD.
Table 2: Hypothetical Data from Seahorse XF Glycolysis Stress Test with this compound Treatment
| Parameter | Vehicle Control (DMSO) | This compound (5 µM) | % Change |
| Basal ECAR (mpH/min) | 40 ± 3 | 55 ± 4 | +37.5% |
| Glycolytic Capacity (ECAR) | 85 ± 6 | 100 ± 7 | +17.6% |
| Glycolytic Reserve (ECAR) | 45 ± 5 | 45 ± 6 | 0% |
Data are presented as mean ± SD.
The Seahorse XF assay is a powerful tool to investigate the metabolic reprogramming induced by the NRF2 inhibitor this compound. This protocol provides a framework for assessing real-time changes in mitochondrial respiration and glycolysis. The expected results—a decrease in mitochondrial function and a potential compensatory increase in glycolysis—can provide valuable insights into the mechanism of action of this compound and the metabolic dependencies of cells with altered NRF2 activity. This approach is highly relevant for basic research in cell metabolism and for the preclinical development of NRF2-targeting therapeutics.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. The emerging role of Nrf2 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways [frontiersin.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Crosstalk between Nrf2 signaling and Mitochondrial function in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML385 solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML385, a potent and specific NRF2 inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The most highly recommended solvent for dissolving this compound for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[3]
Q2: I am observing precipitation when adding my this compound stock solution to aqueous media. What should I do?
A2: This is a common issue when a compound with low aqueous solubility, like this compound, is transferred from a high-concentration organic stock (like DMSO) into a primarily aqueous buffer or cell culture medium. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[4][5] A stepwise dilution or the use of a surfactant like Tween 80 in the final solution can also help maintain solubility.
Q3: My this compound powder is not fully dissolving in DMSO, even at recommended concentrations. What steps can I take?
A3: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Sonication: Sonicating the solution can help break up compound aggregates and facilitate dissolution.[1]
-
Gentle Warming: Briefly warming the solution in a water bath (e.g., 37°C) can increase solubility. However, be cautious and avoid excessive heat to prevent compound degradation.
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water will decrease solubility.[3]
Q4: What is a suitable formulation for in vivo animal studies?
A4: this compound is poorly soluble in aqueous solutions, making direct injection in saline impractical. A common approach for intraperitoneal injection involves creating a suspension or solution using a combination of solvents. A widely cited formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Another option is a suspension in 50% PEG300 and 50% saline.[1] It is critical to add the solvents sequentially and ensure the solution is clear before adding the next component.[1][3]
Q5: How should I store this compound powder and stock solutions?
A5:
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] It is also noted to be light-sensitive and should be stored in the dark.
-
In Solvent: Stock solutions of this compound in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below. Please note that values can vary slightly between suppliers.
| Solvent | Concentration (mg/mL) | Molar Equivalent | Source(s) |
| DMSO | 10 - 100 mg/mL | ~19.5 - 195.46 mM | [1][3] |
| DMSO | >25 mg/mL | >48.86 mM | [2] |
| DMF | 30 mg/mL | ~58.64 mM | [2] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | ~0.49 mM | [2] |
| Ethanol | Insoluble | N/A | [3] |
| Water | Insoluble | N/A | [3] |
Note: The molecular weight of this compound is approximately 511.59 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (e.g., 5.12 mg).
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (e.g., for 5.12 mg, add 1 mL of DMSO).
-
Facilitate Dissolution: If the compound does not dissolve immediately with gentle swirling, employ one or more of the following methods:
-
Vortex the solution for 1-2 minutes.
-
Place the vial in an ultrasonic water bath for 5-10 minutes.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
-
Confirm Dissolution: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution in aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (3 mg/mL)
This protocol is adapted from a commonly used formulation for intraperitoneal injection.[1]
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL). Ensure it is fully dissolved.
-
Sequential Addition of Solvents: To prepare 1 mL of the final formulation, follow these steps in order, ensuring the solution is clear after each addition: a. Start with 400 µL of PEG300. b. Add 100 µL of the 30 mg/mL this compound in DMSO stock solution. Mix thoroughly until clear. c. Add 50 µL of Tween 80. Mix thoroughly until clear. d. Add 450 µL of saline. Mix thoroughly.
-
Final Concentration: This procedure results in a 3 mg/mL suspension of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Use Immediately: It is recommended to use the mixed solution immediately for optimal results.[3]
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
A troubleshooting workflow for resolving this compound solubility issues.
This compound Mechanism of Action: Inhibition of the NRF2 Signaling Pathway
References
- 1. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
ML385 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ML385, a known NRF2 inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor.[1][2] It functions by directly binding to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain. This interaction prevents the formation of the NRF2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homolog G) protein complex, thereby inhibiting its binding to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][4][5] This leads to a reduction in the transcription of NRF2-dependent genes involved in antioxidant defense and drug detoxification.[4][6]
2. Is this compound selective for NRF2?
This compound has demonstrated high specificity and selectivity for inhibiting NRF2, particularly in cancer cells with mutations in the KEAP1 gene, which leads to the constitutive activation of NRF2.[3][4][5][7] However, like many small molecule inhibitors, the potential for off-target effects exists.
3. What are the known off-target effects of this compound?
One significant off-target effect of this compound is the inhibition of the PI3K-mTOR signaling pathway.[8] Studies have shown that treatment with this compound can lead to reduced phosphorylation of key proteins in this pathway, such as AKT and the ribosomal protein S6.[8] It has also been observed to decrease the expression of RagD, a protein involved in the recruitment of mTOR to the lysosome.[8] While one study reported that this compound did not show significant inhibition against a panel of approximately 170 kinases, detailed quantitative data from broad kinase screening panels are not widely publicly available. Some studies also suggest that this compound may have broader effects on other transcription factors containing bZIP domains, though this has not been extensively characterized.[9]
4. What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, many studies have reported effective concentrations in the range of 1 µM to 10 µM.[8] For example, a concentration of 5 µM has been shown to effectively inhibit NRF2 signaling and the PI3K-mTOR pathway in lung squamous cell carcinoma cells.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
5. How should I prepare and store this compound solutions?
This compound is soluble in DMSO at concentrations greater than 25 mg/mL.[10] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.[1] It is important to note that this compound is reported to be light-sensitive and should be stored in the dark.[10] When preparing solutions, be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity observed at recommended concentrations. | Cell line is highly sensitive to NRF2 inhibition or potential off-target effects. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 for your specific cell line. Consider using a lower concentration or shorter incubation time. |
| Inconsistent or variable results between experiments. | - this compound solution degradation (light sensitivity). - Inconsistent cell seeding density or passage number. - Variability in reagent quality. | - Prepare fresh this compound solutions for each experiment and protect from light. - Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range. - Ensure all other reagents are of high quality and used consistently. |
| Precipitation of this compound in cell culture media. | - Exceeding the solubility limit of this compound in the final media volume. - Interaction with components in the serum or media. | - Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility. - Prepare a more concentrated stock solution in DMSO and add it to the media with vigorous mixing. - If precipitation persists, consider using a different formulation or consulting the supplier's recommendations. |
| No observable effect on NRF2 target gene expression. | - Insufficient concentration of this compound. - Cell line does not have a constitutively active NRF2 pathway. - Incorrect timing of sample collection. | - Confirm the activity of your this compound stock and perform a dose-response experiment. - Verify the NRF2 activation status of your cell line (e.g., by checking for KEAP1 mutations). This compound is most effective in cells with hyperactive NRF2. - Perform a time-course experiment to determine the optimal time point for observing changes in target gene expression. |
Quantitative Data on this compound Activity
| Target/Pathway | Assay Type | Cell Line/System | Reported IC50 / Effect |
| NRF2 | Fluorescence Polarization | In vitro | 1.9 µM[2] |
| PI3K/mTOR pathway | Western Blot | Lung Squamous Carcinoma Cells | Inhibition of AKT and S6 phosphorylation at 5 µM[8] |
Experimental Protocols
Western Blot for PI3K/mTOR Pathway Inhibition
-
Cell Treatment: Plate lung squamous cell carcinoma cells (e.g., A549) and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 5 µM) or vehicle control (DMSO) for 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein (Ser235/236), and total S6 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
Caption: On-Target Effect of this compound on the NRF2 Signaling Pathway.
Caption: Potential Off-Target Effect of this compound on the PI3K/mTOR Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 8. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ML385 Stability and Handling in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the NRF2 inhibitor, ML385, in cell culture medium. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium over time?
Currently, there is no publicly available quantitative data, such as a specific half-life, for this compound in standard cell culture media (e.g., DMEM, RPMI-1640) at 37°C and 5% CO₂. However, numerous studies have successfully utilized this compound in cell culture experiments for durations of 24, 48, and 72 hours, and in some long-term assays for up to 20 days with periodic media changes, indicating that it retains biological activity for these periods.[1]
Q2: How should this compound be stored to ensure its stability?
For optimal stability, this compound should be stored as a powder at -20°C, where it can be stable for up to three years.[2][3] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing this compound stock solutions.[2][4] It is soluble in DMSO at concentrations of 50 mM and higher.[2][4] For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Does the in vivo half-life of this compound provide information about its stability in cell culture?
The pharmacokinetic profile of this compound in mice shows a half-life of 2.82 hours after intraperitoneal injection.[2][5] While this information is useful for in vivo studies, it does not directly translate to the stability of the compound in an in vitro cell culture system. The in vivo half-life is influenced by metabolic processes and clearance mechanisms that are not present in a cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Variability in experimental results between different time points. | This compound may be degrading over the course of the experiment. | - Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocol below).- Reduce the duration of the experiment if significant degradation is observed.- Replenish the medium with freshly diluted this compound at regular intervals for long-term experiments. |
| Loss of this compound activity at lower than expected concentrations. | - The compound may be adsorbing to plasticware (e.g., plates, tubes, pipette tips).- The initial stock solution may have degraded. | - Use low-protein-binding plasticware.- Prepare fresh stock solutions of this compound in DMSO and store them properly in aliquots at -20°C or -80°C.[2] |
| Observed cellular toxicity is higher than anticipated. | The final concentration of the solvent (DMSO) in the cell culture medium may be too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level for your specific cell line, typically below 0.5%. |
| Inconsistent results between experiments. | Incomplete solubilization of this compound in the stock solution or working solution. | Ensure complete dissolution of the this compound powder in DMSO before preparing the final working solution in the cell culture medium. |
Quantitative Data Summary
| Parameter | Details | Reference |
| Cell Culture Duration | 24, 48, 72 hours; up to 20 days with media changes | [1][5] |
| Typical Working Concentration | 0.5 - 10 µM | [1][6] |
| Solvent for Stock Solution | DMSO | [2][4] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 1 year | [2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
Prepare the working solution. Dilute the this compound stock solution in your cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM).
-
Aliquot the working solution. Dispense the working solution into sterile, low-protein-binding microcentrifuge tubes, one for each time point.
-
Incubate the samples. Place the tubes in a humidified incubator at 37°C with 5% CO₂.
-
Collect samples at designated time points. Remove one tube at each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be processed immediately after preparation.
-
Store samples. Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples. Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Calculate stability. Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the percentage of the compound remaining.
Visualizations
Signaling Pathway of NRF2 Inhibition by this compound
Caption: NRF2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing Compound Stability
Caption: A typical experimental workflow for assessing small molecule stability.
References
- 1. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 385 | Nrf2 | Tocris Bioscience [tocris.com]
- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yt-broth-2x-powder-blend.com [yt-broth-2x-powder-blend.com]
Technical Support Center: Minimizing ML385 Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using ML385, a potent NRF2 inhibitor, while minimizing its toxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2][3] It functions by binding to the Neh1 domain of NRF2, which prevents its heterodimerization with small Maf proteins (sMAF) and subsequently blocks its binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[2] This leads to the downregulation of a wide range of antioxidant and cytoprotective genes, making cells more susceptible to oxidative stress.[2]
Q2: Is this compound toxic to non-cancerous cell lines?
A2: this compound has been shown to be selectively toxic to cancer cells that have a gain-of-function mutation in the NRF2 pathway, such as those with KEAP1 mutations.[4] In contrast, it exhibits significantly lower toxicity in non-cancerous cell lines with wild-type NRF2 and KEAP1. For example, the non-tumorigenic lung epithelial cell line BEAS-2B has been shown to be resistant to the growth-inhibitory effects of this compound.[4]
Q3: What are the recommended working concentrations of this compound for non-cancerous cells?
A3: The optimal non-toxic concentration of this compound can be cell-type dependent. However, studies have shown that concentrations up to 10 µM are generally well-tolerated by some non-cancerous cell lines. It is always recommended to perform a dose-response curve to determine the maximal non-toxic concentration for your specific cell line of interest.
Q4: What are the visual signs of this compound-induced toxicity in cell culture?
A4: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding up, detachment from the culture plate), a decrease in cell proliferation, and an increase in floating dead cells in the culture medium. For more quantitative assessment, it is recommended to perform cell viability or cytotoxicity assays.
Q5: How can I minimize the risk of off-target effects with this compound?
A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments.[5] Performing experiments in cell lines with varying NRF2 activity (e.g., wild-type vs. NRF2 knockdown) can help to confirm that the observed effects are NRF2-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed in a non-cancerous cell line at low concentrations of this compound. | The specific cell line may be particularly sensitive to NRF2 inhibition. | Perform a dose-response experiment starting from a very low concentration (e.g., nanomolar range) to determine the IC50 value. Consider using a cell line known to be less sensitive, such as BEAS-2B, as a control. |
| The compound may have degraded or the solvent (DMSO) concentration may be too high. | Prepare fresh stock solutions of this compound and ensure the final DMSO concentration in the culture medium is below 0.1%.[6] | |
| Inconsistent results between experiments. | Variations in cell health, passage number, or seeding density. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. | |
| Unexpected or paradoxical effects of this compound. | Potential off-target effects of the inhibitor. | Validate key findings using a secondary method, such as siRNA-mediated knockdown of NRF2, to confirm that the observed phenotype is due to NRF2 inhibition. |
| Cell-type specific responses to NRF2 inhibition. | Carefully review the literature for studies using similar cell types. The cellular context can significantly influence the outcome of NRF2 inhibition. |
Quantitative Data Summary
Table 1: Reported Non-Toxic Concentrations of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Maximum Non-Toxic Concentration | Reference |
| BEAS-2B | Human bronchial epithelial cells | No effect on growth | [4] |
| MGH7 | Human lung squamous cell carcinoma (used as a model with NRF2 activation) | No significant toxicity up to 10 µM | [7] |
Note: This table provides a summary of available data. It is highly recommended that users determine the optimal non-toxic concentration for their specific non-cancerous cell line through a dose-response experiment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on the viability of non-cancerous cell lines.
Materials:
-
96-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Reactive Oxygen Species (ROS) Detection Assay (using DCFDA)
This protocol describes how to measure intracellular ROS levels, a potential consequence of NRF2 inhibition by this compound.
Materials:
-
24-well cell culture plates or coverslips
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or CM-H2DCFDA solution
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 24-well plate or on coverslips and allow them to attach.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells twice with warm PBS or HBSS.
-
Incubate the cells with 5-10 µM DCFDA in PBS or HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Immediately analyze the fluorescence using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).[8]
Apoptosis Assay (Annexin V Staining)
This protocol allows for the detection of apoptosis, a potential mechanism of this compound-induced cell death.
Materials:
-
6-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: NRF2 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for assessing and minimizing this compound toxicity.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Limitations of Targeting the Keap1-Nrf2 Pathway for Neurotherapeutics: Bach1 De-Repression to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Confirming ML385 Inhibition of NRF2 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reliably confirm the inhibitory activity of ML385 on Nuclear factor erythroid 2-related factor 2 (NRF2).
Frequently Asked Questions (FAQs)
Q1: How does this compound inhibit NRF2 activity?
A1: this compound is a specific inhibitor of NRF2.[1][2] It functions by directly binding to the Neh1 domain of the NRF2 protein, which is also known as the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[3][4][5][6][7] This binding event physically obstructs the formation of a heterodimer between NRF2 and small Maf (sMaf) proteins, such as MAFG.[3][6][7] The NRF2-sMaf heterodimer is essential for binding to the Antioxidant Response Element (ARE) in the promoter regions of NRF2 target genes. By preventing this binding, this compound effectively inhibits the transcription of NRF2-dependent genes.[3][4][6][7]
Q2: What is a typical effective concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 1-10 µM.[8][9] For many cell lines, a concentration of 5 µM is sufficient to achieve maximal inhibition of NRF2 transcriptional activity.[4] Incubation times typically range from 24 to 72 hours to observe significant downstream effects on mRNA and protein levels of NRF2 target genes.[4][10] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system.
Q3: What are the primary methods to confirm NRF2 inhibition by this compound?
A3: The most common and reliable methods to confirm NRF2 inhibition by this compound include:
-
Western Blotting: To measure the protein levels of NRF2 and its downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[11][12]
-
Quantitative Real-Time PCR (qPCR): To quantify the mRNA expression levels of NRF2 target genes such as HMOX1 (encoding HO-1), NQO1, and GCLC (encoding Glutamate-Cysteine Ligase Catalytic Subunit).
-
Luciferase Reporter Assay: To directly measure the transcriptional activity of NRF2 by using a reporter construct containing ARE sequences upstream of a luciferase gene.[1][3][13][14]
-
Immunofluorescence: To visualize the nuclear translocation of NRF2. Upon activation, NRF2 moves from the cytoplasm to the nucleus. Inhibition by this compound can prevent this translocation.[15][16]
-
Chromatin Immunoprecipitation (ChIP): To directly assess the binding of NRF2 to the ARE sequences in the promoter of its target genes.[6][7][17]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the NRF2 signaling pathway, the mechanism of this compound inhibition, and a general experimental workflow to confirm NRF2 inhibition.
Caption: NRF2 Signaling Pathway Under Normal and Stress Conditions.
Caption: Mechanism of NRF2 Inhibition by this compound.
Caption: General Experimental Workflow for Confirming this compound Activity.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Suggested Solution |
| Weak or No NRF2 Signal | Low endogenous NRF2 levels. | Treat cells with a known NRF2 activator (e.g., sulforaphane) as a positive control. Use a proteasome inhibitor (e.g., MG-132) to prevent NRF2 degradation and increase its basal level.[3] |
| Poor antibody quality. | Use a well-validated, ChIP-grade monoclonal antibody for NRF2.[3] Validate the antibody with positive (NRF2 overexpressing cells) and negative (NRF2 knockdown/knockout cells) controls. | |
| Incorrect molecular weight. | NRF2 often migrates at a higher molecular weight (95-110 kDa) than its predicted size (~68 kDa) due to post-translational modifications. Ensure you are looking for the band in the correct region.[3] | |
| High Background | Non-specific antibody binding. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps.[3] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[3] | |
| Inconsistent HO-1/NQO1 Reduction | Suboptimal this compound concentration or incubation time. | Perform a dose-response (e.g., 1, 5, 10 µM) and time-course (e.g., 24, 48, 72h) experiment to determine the optimal conditions for your cell line. |
| Cell line is resistant to this compound. | Some cell lines may have mutations that confer resistance. Confirm the genotype of your cells if possible. |
Quantitative Real-Time PCR (qPCR)
| Issue | Possible Cause | Suggested Solution |
| High Cq Values or No Amplification | Poor RNA quality. | Ensure RNA is intact and free of contaminants. Use DNase treatment to remove any genomic DNA. Always check RNA integrity (e.g., on a gel or with a Bioanalyzer). |
| Inefficient primers. | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. | |
| High Variability Between Replicates | Pipetting errors. | Prepare a master mix for all reactions to minimize pipetting variability. Use calibrated pipettes. |
| Inconsistent sample quality. | Ensure consistent cell numbers and RNA extraction procedures across all samples. | |
| Unexpected Upregulation of Target Genes | Off-target effects of this compound. | At high concentrations or in certain cell types, this compound might have off-target effects. Use the lowest effective concentration determined from your dose-response curve. Include an inactive analog of this compound as a negative control if available. |
| Cellular stress response. | The vehicle (e.g., DMSO) or the treatment itself might be causing cellular stress, leading to a transient NRF2-independent response. Ensure your vehicle control is appropriate and run at the same concentration as the this compound treatment. |
Luciferase Reporter Assay
| Issue | Possible Cause | Suggested Solution |
| High Background Luminescence | High basal NRF2 activity in the cell line. | Choose a cell line with lower basal NRF2 activity. Include a control vector without the ARE sequence to determine non-specific effects.[2][4] |
| Reagent contamination. | Use fresh, sterile reagents. | |
| Low or No Signal | Poor transfection efficiency. | Optimize the transfection protocol (DNA to reagent ratio, cell density). Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[2][4] |
| Ineffective NRF2 activation (for validation). | Use a known NRF2 activator (e.g., tBHQ, sulforaphane) as a positive control to ensure the reporter system is working.[4] | |
| High Variability Between Wells | Pipetting inaccuracies. | Prepare master mixes for transfection and luciferase reagents. Use a luminometer with an injector for consistent reagent addition.[2] |
| Edge effects in the plate. | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. |
Detailed Experimental Protocols
Western Blot for NRF2 and Target Proteins
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the determined time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
qPCR for NRF2 Target Gene Expression
-
RNA Extraction:
-
Treat cells with this compound or vehicle.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for each gene.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
-
ARE-Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well white, clear-bottom plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle. Include a positive control (e.g., sulforaphane) to confirm the responsiveness of the assay.
-
-
Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a fold change relative to the vehicle-treated control. A significant decrease in the luciferase activity in this compound-treated cells indicates inhibition of NRF2 transcriptional activity.
-
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| IC50 for NRF2-MAFG-ARE binding | In vitro assay | 1.9 µM | N/A | 50% inhibition of NRF2-MAFG complex binding to ARE | [4] |
| NRF2 & NQO1 Protein Expression | LUSC Organoids (XDO377) | 5 µM | 48 hours | Inhibition of NRF2 and NQO1 expression | [10][18] |
| Cell Viability (IC50) | LUSC Cells (MGH7) | > 10 µM | 72 hours | No significant cytotoxicity observed at concentrations effective for NRF2 inhibition | [10][18] |
| mRNA levels of NRF2 target genes | A549 cells | 5 µM | 72 hours | Time-dependent decrease in mRNA levels of NRF2 and its target genes | [4] |
| NQO1 Enzyme Activity | A549 cells | 5 µM | 72 hours | Significant attenuation of NQO1 enzyme activity | [4] |
| Cell Viability | HNSCC Cells (FaDu, YD9) | 1-20 µM | 48-72 hours | Dose- and time-dependent decrease in cell viability | [11][19] |
| HO-1 Protein Expression | HNSCC Cells (FaDu, YD9) | 5 µM | Not specified | Decrease in HO-1 protein levels | [11][19] |
References
- 1. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
ML385 In Vivo Delivery: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the challenges and best practices for delivering the Nrf2 inhibitor, ML385, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2). It functions by directly binding to the Neh1 domain of Nrf2, which is the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain.[1][2][3][4] This interaction interferes with the formation of the Nrf2-MAFG protein complex, preventing it from binding to the Antioxidant Response Element (ARE) in the DNA.[1][2] Consequently, the transcriptional activity of Nrf2 and the expression of its downstream target genes are blocked.[1][2]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of non-small cell lung cancer (NSCLC).[1][5] It has shown efficacy both as a single agent and in combination with chemotherapeutic agents like carboplatin (B1684641).[1] Studies have utilized subcutaneous and orthotopic NSCLC models to validate its therapeutic potential.[1] Additionally, this compound has been investigated as a radiosensitizer in xenograft models of esophageal squamous cell carcinoma.[6]
Q3: What are the known off-target effects of this compound?
A3: The available literature primarily focuses on the on-target effects of this compound as a specific Nrf2 inhibitor. While comprehensive in vivo off-target profiling is not extensively detailed in the provided search results, its specificity for cancer cells with KEAP1 mutations (leading to Nrf2 gain of function) has been highlighted.[1][3][5] It is crucial for researchers to include appropriate controls in their experimental design to monitor for any unforeseen physiological or behavioral changes in the animal models that could indicate potential off-target effects.
Troubleshooting Guide
Problem 1: Poor Solubility and Formulation Issues
-
Symptom: Difficulty dissolving this compound for in vivo administration, leading to precipitation or inconsistent dosing.
-
Cause: this compound is soluble in DMSO but has poor aqueous solubility.[3]
-
Solution:
-
Vehicle Selection: A commonly used vehicle for intraperitoneal (IP) injection in mice is a mixture of Solutol/Cremophor EL/polyethylene glycol 400/water in a 15/10/35/40 (v/v/v/v) ratio.[1] Another suggested formulation for a 3 mg/mL suspension is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Preparation Technique: When preparing formulations, ensure each solvent is added sequentially and the solution is clear before adding the next component.[7] Sonication may be recommended to aid dissolution in DMSO.[7] For suspension formulations, ensure consistent resuspension before each administration.
-
Fresh Preparation: Prepare formulations fresh before each use to minimize precipitation and degradation.
-
Problem 2: Inconsistent or Lack of Efficacy in Animal Models
-
Symptom: No significant tumor growth inhibition or desired biological effect is observed after this compound administration.
-
Cause: This could be due to suboptimal dosage, administration route, treatment schedule, or issues with the animal model itself.
-
Solution:
-
Dosage and Administration: A frequently reported effective dose in mice is 30 mg/kg, administered intraperitoneally (IP) daily, five days a week.[1]
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of this compound. In CD-1 mice, a 30 mg/kg IP dose resulted in a half-life of 2.82 hours.[1][8] The dosing schedule should be designed to maintain therapeutic concentrations.
-
Animal Model Considerations: The efficacy of this compound has been particularly noted in cancer models with KEAP1 mutations, which lead to constitutive Nrf2 activation.[1][5] Ensure your chosen cell line or animal model has the appropriate genetic background for sensitivity to Nrf2 inhibition.
-
Combination Therapy: Consider combining this compound with other therapeutic agents. For instance, this compound has been shown to enhance the efficacy of carboplatin by increasing drug retention in tumors.[1]
-
Problem 3: Potential for Toxicity in Animal Models
-
Symptom: Animals exhibit signs of distress, weight loss, or other adverse effects following this compound administration.
-
Cause: While specific toxicity studies are not detailed in the search results, high doses or certain formulations could lead to adverse effects.
-
Solution:
-
Dose-Response Studies: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Vehicle Controls: Always include a vehicle-only control group to ensure that any observed toxicity is not due to the formulation components.
-
Animal Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.
-
Necropsy and Histopathology: At the end of the study, perform a thorough necropsy and histopathological analysis of major organs to identify any potential tissue damage.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value | Animal Model | Dosage | Administration Route | Reference |
| Half-life (t½) | 2.82 hours | CD-1 Mice | 30 mg/kg | Intraperitoneal (IP) | [1][8] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Treatment Group | Tumor Type | Dosage | Outcome | Reference |
| This compound (single agent) | A549 & H460 xenografts | 30 mg/kg, IP, daily (Mon-Fri) | Significant reduction in tumor growth | [1] |
| This compound + Carboplatin | A549 & H460 xenografts | This compound: 30 mg/kg; Carboplatin: 5 mg/kg, IP, daily (Mon-Fri) | Significant reduction in tumor growth compared to vehicle and single agents | [1] |
| This compound + Carboplatin | A549 & H460 tumors | N/A | ~2-fold higher platinum levels in tumors compared to carboplatin alone | [1] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study in Athymic Nude Mice
-
Cell Preparation: Culture A549 or H460 non-small cell lung cancer cells under recommended conditions.[1]
-
Tumor Implantation: Subcutaneously inject 5.0 x 10^6 A549 cells or 1.0 x 10^6 H460 cells into the flank of athymic nude mice.[1]
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 3-5 days. Calculate tumor volume using the formula: [length (mm) × width (mm) × width (mm) × 0.5].[1]
-
Group Allocation: Once tumor volumes reach approximately 50-100 mm³, randomize mice into treatment groups (e.g., vehicle, this compound, carboplatin, this compound + carboplatin).[1]
-
Drug Preparation and Administration:
-
Efficacy Evaluation: Continue to monitor tumor volume biweekly. At the end of the study, excise and weigh the tumors.[1]
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for RT-PCR and immunoblot analysis to measure the expression of Nrf2 and its downstream target genes.[1]
Visualizations
Caption: this compound inhibits the Nrf2 signaling pathway.
Caption: Workflow for an in vivo xenograft study with this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. News - NRF2 inhibitor - LARVOL VERI [veri.larvol.com]
- 7. This compound | NRF2 inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Bioavailability of ML385 for In Vivo Studies
Welcome to the technical support center for ML385, a potent and specific inhibitor of the NRF2 transcription factor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2), with an IC50 of 1.9 μM.[1] It functions by directly interacting with the NRF2 protein, specifically binding to its Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain (Neh1).[2][3][4][5] This binding event interferes with the formation of the NRF2-MAFG protein complex, preventing it from binding to regulatory DNA sequences and thereby inhibiting the transcription of NRF2 downstream target genes.[2][3][4][5][6] By blocking NRF2 signaling, this compound can enhance the efficacy of chemotherapeutic agents and has shown anti-tumor activity in preclinical models.[1][2]
Q2: I am observing poor efficacy of this compound in my animal studies despite seeing potent effects in vitro. What could be the issue?
A2: A common reason for discrepancies between in vitro and in vivo results with this compound is its poor aqueous bioavailability. The compound is insoluble in water and ethanol (B145695).[1] This low solubility can lead to inefficient absorption from the administration site into the systemic circulation, resulting in sub-therapeutic concentrations at the target tissue. It is crucial to use an appropriate formulation to enhance its solubility and absorption for in vivo experiments.
Q3: What are the known solubility characteristics of this compound?
A3: this compound is characterized by poor aqueous solubility. It is insoluble in water and ethanol but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][7] The table below summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
| DMSO | ≥ 25 mg/mL[7], 50 mg/mL[1] |
| DMF | 30 mg/mL[7] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[7] |
Q4: Are there any established in vivo formulation protocols for this compound?
A4: Yes, several formulations have been used to successfully deliver this compound in vivo. These typically involve using a combination of solvents and excipients to improve solubility. The choice of formulation can depend on the desired route of administration and experimental model. Refer to the "Experimental Protocols" section for detailed methodologies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound for in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition of aqueous solution. | This compound is poorly soluble in aqueous environments. The addition of an aqueous component to a DMSO stock solution can cause the compound to crash out. | - Use a formulation with co-solvents and surfactants that can maintain this compound in solution. - Prepare the formulation by sequentially adding the components as described in the provided protocols, ensuring each component is fully dissolved before adding the next. - Prepare the working solution fresh on the day of use.[8] - If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[8] |
| High variability in pharmacokinetic (PK) data. | This can be due to inconsistent formulation preparation, leading to variations in the administered dose and absorption. It could also be related to the administration technique. | - Ensure the formulation is homogenous and fully solubilized before administration. - Use a consistent and precise method for dosing (e.g., calibrated pipettes, consistent injection speed and location). - Consider if the chosen route of administration is optimal for consistent absorption. |
| Lack of in vivo efficacy despite using a recommended formulation. | The dose might be insufficient to achieve a therapeutic concentration at the target site. The dosing frequency may not be optimal given the compound's half-life. | - Consider increasing the dose of this compound, ensuring it remains within tolerated limits for the animal model. - The reported half-life of this compound after a 30 mg/kg IP injection in CD-1 mice is 2.82 hours.[1][2] Dosing frequency should be adjusted accordingly to maintain therapeutic levels. - Verify the activity of your batch of this compound with an in vitro assay. |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo administration.
Protocol 1: PEG300/Tween-80 Formulation
This formulation is suitable for intraperitoneal (IP) injection.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), fresh
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Deionized distilled water (ddH₂O)
Procedure (for a 1 mL working solution): [1]
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 25 mg/mL). Note: Moisture-absorbing DMSO can reduce solubility.[1]
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 60 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again until the solution is clear.
-
Add 490 µL of ddH₂O to bring the final volume to 1 mL.
-
The final solution should be used immediately for optimal results.[1]
Protocol 2: Corn Oil Formulation
This formulation is also suitable for intraperitoneal (IP) injection and may be considered for longer-term studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
Procedure (for a 1 mL working solution with a final concentration of 2.5 mg/mL): [8]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of Corn Oil.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the Corn Oil.
-
Mix thoroughly to ensure a clear and homogenous solution. The reported solubility in this vehicle is ≥ 2.5 mg/mL.[8]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
dealing with ML385 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of the NRF2 inhibitor, ML385, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, with an IC50 of 1.9 μM.[1][2][3] It functions by directly interacting with the NRF2 protein, which prevents it from binding to regulatory DNA sequences and initiating the transcription of its downstream target genes.[4][5] This inhibition of the NRF2 pathway makes this compound a valuable tool for studying cellular responses to oxidative stress and for investigating potential therapeutic strategies in diseases where NRF2 is dysregulated, such as in certain cancers.[4][5][6][7]
Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium?
A2: this compound is a hydrophobic compound with poor solubility in water and ethanol.[1][8] Precipitation, often referred to as "crashing out," occurs when a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is diluted into an aqueous environment like cell culture media.[9] The compound is no longer soluble in the highly aqueous final solution, leading to the formation of a solid precipitate.[9]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for dissolving this compound is high-purity, anhydrous (fresh) dimethyl sulfoxide (DMSO).[1][2][8] It is important to use fresh DMSO as it can absorb moisture, which will reduce the solubility of this compound.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To minimize solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[8][9] While some cell lines may tolerate up to 0.5%, it is best practice to maintain the lowest possible concentration.[9] High concentrations of DMSO can impact protein and RNA structure and stability.[10][11]
Q5: Can I filter my media after precipitation has occurred?
A5: No, it is not recommended to filter the media to remove the precipitate. The precipitate is the active compound, this compound. Filtering it out will lead to an unknown and lower final concentration of the inhibitor in your experiment, rendering the results unreliable.[9] The best approach is to prevent precipitation from occurring in the first place.
Troubleshooting Guide: this compound Precipitation
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Solutions
If you observe immediate cloudiness or solid particles upon diluting your this compound stock solution, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of this compound. If a high concentration is necessary, consider using a formulation with co-solvents (for in vivo use). |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly into the full volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[9] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing or swirling the media.[9] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for preparing your final working solution.[9] |
| Poor Quality or "Wet" DMSO | DMSO is hygroscopic and readily absorbs moisture from the air. Water in the DMSO stock will significantly lower the solubility of this compound.[1] | Use fresh, high-purity, anhydrous DMSO to prepare your stock solution. Store DMSO properly, tightly capped, and consider aliquoting it to minimize exposure to air. |
Issue: Delayed Precipitation of this compound in the Incubator
If your solution is clear initially but a precipitate forms after several hours or days at 37°C, this could be due to:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability in Solution | Over time, this compound may degrade or aggregate in aqueous media, leading to precipitation. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions of the compound.[8] |
| Interaction with Media Components | This compound might interact with components in the cell culture medium, such as salts or proteins, forming less soluble complexes.[9] | While serum proteins can sometimes help solubilize hydrophobic compounds, this effect is limited.[9] If the problem persists, you could test a different formulation of basal media, although this is a less common solution. |
| pH or Temperature Fluctuations | Changes in the pH of the medium over the course of an experiment can affect the solubility of the compound. | Ensure your incubator and cell culture conditions are stable. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Solubility can be as high as 20 mg/mL, 25 mg/mL, 50 mM, or even 100 mg/mL depending on the supplier and purity.[1][2][3] Using fresh, anhydrous DMSO is critical.[1] Ultrasonic treatment may be needed to fully dissolve the compound.[2] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] | |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL[2] | This is a clear solution suitable for in vivo applications.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline | 2 mg/mL[2] | This forms a suspended solution that may require sonication.[2] |
Experimental Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step method to minimize precipitation when preparing a working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Carefully weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure the compound is fully dissolved. If necessary, briefly sonicate the tube or warm it in a 37°C water bath to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
-
-
Prepare an Intermediate Dilution (Serial Dilution):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[9]
-
To minimize the final DMSO concentration and the risk of precipitation, first prepare an intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, if your final desired concentration is 10 µM, you could make a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate stock solution to the final volume of pre-warmed medium while gently vortexing or swirling.[9] For example, to achieve a 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the intermediate solution to 990 µL of medium.
-
Ensure the final DMSO concentration remains at or below 0.1%.[8]
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
It is recommended to prepare the final working solution fresh for each experiment.[8]
-
Visualizations
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML-385 (CAS 846557-71-9) | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective inhibitor of Nrf2, demonstrates efficacy in the treatment of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yt-broth-2x-powder-blend.com [yt-broth-2x-powder-blend.com]
- 9. benchchem.com [benchchem.com]
- 10. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage and Handling of ML385
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of the NRF2 inhibitor, ML385.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its powdered form should be stored at -20°C. Under these conditions, the compound is reported to be stable for up to three years.[1][2] To prevent degradation from moisture, it is crucial to keep the compound away from moisture.[2]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, with a reported solubility of up to 50 mg/mL (97.73 mM).[2] It is recommended to use fresh, moisture-free DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1] Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials.
For storage of stock solutions:
Q3: Is this compound sensitive to light?
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. This can be caused by several factors, including high final concentration, rapid dilution, or the low temperature of the media.
To troubleshoot this, consider the following:
-
Lower the final concentration: The working concentration of this compound in cell-based assays is typically in the range of 1-25 µM.[2] Ensure your final concentration does not exceed the aqueous solubility limit.
-
Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your media, perform an intermediate dilution in pre-warmed media. Add the compound dropwise while gently vortexing.
-
Control for DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Western Blot Analysis of NRF2 Pathway Modulation by this compound
Issue: Weak or no signal for NRF2 or its downstream targets.
-
Possible Cause: Insufficient treatment time or concentration of this compound.
-
Solution: Optimize the concentration and incubation time of this compound. A typical concentration range is 1-25 µM for 24-72 hours.[2][3]
-
Possible Cause: Poor antibody quality.
-
Solution: Use a validated antibody specific for NRF2. Run positive and negative controls to verify antibody performance.
-
Possible Cause: Low protein expression.
-
Solution: Consider using a positive control, such as cells treated with a known NRF2 activator, to ensure the detection system is working.
Issue: Inconsistent results between experiments.
-
Possible Cause: Variability in this compound stock solution.
-
Solution: Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Possible Cause: Differences in cell confluence or health.
-
Solution: Maintain consistent cell culture conditions, including seeding density and passage number.
Cell Viability Assays
Issue: High background or variable results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: this compound precipitation interfering with absorbance/fluorescence readings.
-
Solution: Visually inspect wells for precipitation before adding the viability reagent. If precipitation is observed, optimize the compound's solubilization as described in the FAQs.
-
Possible Cause: Interaction of this compound with the assay reagent.
-
Solution: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent.
Quantitative Data Summary
| Storage Form | Temperature | Duration of Stability | Reference(s) |
| Powder | -20°C | Up to 3 years | [1][2] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [1][2] |
| In Solvent (DMSO) | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for a Cell Viability Assay (MTT-based)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in pre-warmed (37°C) cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for the recommended storage and handling of this compound.
Caption: Troubleshooting guide for this compound precipitation in cell culture media.
References
Technical Support Center: Identifying and Mitigating ML385-Induced Cellular Stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML385, a specific inhibitor of Nuclear factor erythroid 2-related factor 2 (NRF2).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Problem: Higher than expected cytotoxicity or cell death in our cell line after this compound treatment.
Possible Causes and Solutions:
-
Increased Reactive Oxygen Species (ROS): this compound inhibits the NRF2 pathway, which is a primary cellular defense against oxidative stress.[1][2] This inhibition can lead to an accumulation of ROS, causing cellular damage and death.[3][4][5]
-
Induction of Endoplasmic Reticulum (ER) Stress: Inhibition of NRF2 by this compound can enhance ER stress, leading to apoptosis.[3][4][5]
-
Solution: Assess the levels of ER stress markers such as ATF4 and CHOP via Western blot. If these markers are elevated, it suggests the involvement of the ER stress pathway.
-
-
Enhanced Apoptosis: this compound can increase caspase-3/7 activity, key executioners of apoptosis.[6]
-
Solution: Perform a caspase activity assay to determine if apoptosis is the primary mode of cell death.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.
-
Solution: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a low concentration and titrate up to find the desired effect with minimal toxicity.
-
Problem: this compound is not showing the expected inhibitory effect on NRF2 activity or downstream targets.
Possible Causes and Solutions:
-
Suboptimal Concentration or Incubation Time: The inhibitory effect of this compound is both dose- and time-dependent.[6][7]
-
Incorrect Assessment of NRF2 Activity: You may not be looking at the most relevant downstream targets.
-
Solution: Measure the expression of well-established NRF2 target genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) by qPCR or Western blot.[3][4][7] A decrease in the expression of these genes is a reliable indicator of NRF2 inhibition.
-
-
Compound Instability: this compound, like any small molecule, can degrade if not stored or handled properly.
-
Solution: Ensure that this compound is stored as recommended by the supplier, typically desiccated at -20°C. Prepare fresh working solutions from a DMSO stock for each experiment.
-
Problem: We are observing off-target effects that are confounding our results.
Possible Causes and Solutions:
-
High Concentrations of this compound: Using excessively high concentrations of any inhibitor can lead to non-specific effects.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
-
Interaction with Other Pathways: While this compound is a specific NRF2 inhibitor, it's important to consider its effects in the broader cellular context. For instance, NRF2 inhibition can impact PI3K-mTOR signaling.[8][9]
-
Solution: When interpreting your data, consider the potential for crosstalk between the NRF2 pathway and other signaling cascades. If you suspect off-target effects, you can use a secondary method to confirm your findings, such as siRNA-mediated knockdown of NRF2.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of NRF2. It directly binds to the Neh1 domain of NRF2, which is the Cap 'n' Collar Basic Leucine Zipper (CNC-bZIP) domain.[4][6][10] This binding interferes with the heterodimerization of NRF2 with small Maf (sMaf) proteins and prevents the NRF2-sMaf complex from binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[1][11] This ultimately blocks the transcriptional activation of NRF2-dependent genes.
Q2: What is the typical IC50 for this compound?
A2: The reported IC50 for this compound is approximately 1.9 µM for inhibiting the binding of the NRF2-MAFG protein complex to the ARE.[6][12][13] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO.[10] For in vitro experiments, a common stock solution is prepared in DMSO. For in vivo studies, a formulation with PEG300, Tween80, and ddH2O may be used, but it is recommended to use this solution immediately after preparation.[12] Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to synergize with various chemotherapeutic agents and other compounds. For example, it can enhance the cytotoxic effects of drugs like celastrol, carboplatin, and paclitaxel (B517696) in cancer cells.[3][4][6] This is often due to the suppression of NRF2-mediated drug resistance mechanisms.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| H1299 (Lung Cancer) | 10 µM | 24 hours | Enhanced celastrol-induced cell death | [3][4] |
| H520 (Lung Cancer) | 10 µM | 24 hours | Enhanced celastrol-induced cell death | [3][4] |
| A549 (Lung Cancer) | 5 µM | 48-72 hours | Dose-dependent reduction in NRF2 transcriptional activity and protein levels | [6][7] |
| H460 (Lung Cancer) | Not specified | Not specified | This compound selectively inhibits colony formation | [14] |
| FaDu (Head and Neck Cancer) | 5 µM | 72 hours | Induction of apoptosis | [15] |
| YD9 (Head and Neck Cancer) | 5 µM | 72 hours | Induction of apoptosis | [15] |
| EBC1 (Lung Squamous Cell Carcinoma) | 5 µM | 48 hours | Reduced NQO1 expression and phosphorylation of AKT and S6 | [8] |
| HL-60/DR (Doxorubicin-Resistant Leukemia) | 5-50 µM | 24 hours (pre-incubation) | Reduced cell viability in response to doxorubicin | [16] |
Table 2: Impact of this compound on Cellular Processes
| Cellular Process | Cell Line | This compound Concentration | Key Finding | Reference |
| Reactive Oxygen Species (ROS) | H1299, H520 | 10 µM | Increased ROS levels, reversible by NAC | [3][4] |
| Apoptosis | H460 | Not specified | Increased caspase 3/7 activity in combination with chemotherapy | [6] |
| Endoplasmic Reticulum (ER) Stress | H1299, H520 | 10 µM | Amplified celastrol-induced ATF4/CHOP-dependent ER stress | [3][4] |
| Cell Cycle | FaDu, YD9 | Not specified | Induced G1/S arrest | [17] |
| Ferroptosis | BEAS-2B | 0.5 µM | Aggravated RSL3-induced ferroptosis through increased mitochondrial ROS | [18][19] |
| PI3K-mTOR Signaling | EBC1, LK2, MGH7 | 5 µM | Reduced PI3K-mTOR signaling | [8][9] |
Key Experimental Protocols
1. Cell Viability Assay (MTT or similar)
-
Seed an equal number of cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent (or other viability reagent) to each well and incubate according to the manufacturer's protocol.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Measurement of Intracellular ROS (using DCFH-DA)
-
Seed cells in a suitable plate or on coverslips.
-
Treat the cells with this compound for the desired time. Include positive and negative controls.
-
Wash the cells with a serum-free medium or PBS.
-
Incubate the cells with DCFH-DA (typically 5-10 µM) in a serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence indicates an increase in ROS.[4]
3. Western Blot Analysis for NRF2 Pathway Proteins
-
Treat cells with this compound for the specified time.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NRF2, HO-1, NQO1, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. hololifecenter.com [hololifecenter.com]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Nrf2 Inhibitor, Synergically Enhanced Celastrol Triggered Endoplasmic Reticulum Stress in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NRF2 antagonist this compound inhibits PI3K-mTOR signaling and growth of lung squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells | MDPI [mdpi.com]
- 17. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial ROS induced by this compound, an Nrf2 inhibitor aggravates the ferroptosis induced by RSL3 in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of NRF2 Inhibitors: ML385 vs. Brusatol
For researchers, scientists, and drug development professionals navigating the complex landscape of NRF2 inhibition, the choice between ML385 and Brusatol (B1667952) presents a critical decision. Both molecules have emerged as potent tools to probe the NRF2 signaling pathway, a master regulator of cellular antioxidant responses that is frequently hijacked by cancer cells to promote survival and therapeutic resistance. This guide provides an objective, data-driven comparison of this compound and Brusatol, summarizing their mechanisms of action, efficacy, and specificity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
At a Glance: Key Differences
| Feature | This compound | Brusatol |
| Mechanism of Action | Direct, specific inhibitor of NRF2-DNA binding | Indirect; promotes NRF2 degradation and inhibits general protein synthesis |
| Specificity | High for NRF2 | Broader effects due to protein synthesis inhibition |
| Potency | Micromolar range (IC50 ~1.9 µM) | Nanomolar range (EC50 ~40 nM) |
| Key Advantage | Specificity allows for targeted NRF2 pathway studies | High potency |
| Key Disadvantage | Lower potency compared to Brusatol | Potential for off-target effects |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and Brusatol lies in how they achieve NRF2 inhibition.
This compound: The Precision Tool
This compound is a small molecule inhibitor that was identified through high-throughput screening for its ability to specifically disrupt the NRF2 pathway. Its mechanism is well-defined: this compound binds directly to the Neh1 domain of the NRF2 protein. This is the domain responsible for heterodimerization with small Maf proteins (sMaf) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of target genes. By occupying this binding pocket, this compound effectively prevents the NRF2-sMaf complex from binding to DNA, thereby halting the transcription of NRF2-dependent genes. This direct and specific mechanism of action makes this compound a valuable tool for studies focused on the direct consequences of NRF2 inhibition.
Brusatol: The Potent, Multifaceted Inhibitor
Brusatol, a natural quassinoid isolated from Brucea javanica, exhibits a more complex and debated mechanism of action. Early studies suggested that brusatol enhances the ubiquitination and subsequent proteasomal degradation of the NRF2 protein. This leads to a rapid and transient depletion of cellular NRF2 levels. However, a growing body of evidence now indicates that brusatol's primary mode of action is the inhibition of global protein synthesis. As NRF2 is a protein with a very short half-life, a general blockade of protein translation leads to a rapid decrease in its cellular concentration. This broader mechanism, while highly effective at reducing NRF2 levels, raises questions about its specificity and the potential for off-target effects.
Visualizing the NRF2 Signaling Pathway and Inhibition
To better understand the mechanisms of these inhibitors, the following diagrams illustrate the NRF2 signaling pathway and the distinct points of intervention for this compound and Brusatol.
Performance and Efficacy: A Quantitative Comparison
The following tables summarize key quantitative data for this compound and Brusatol from various studies. It is important to note that direct comparisons are challenging due to the use of different cell lines and experimental conditions.
Table 1: In Vitro Potency of this compound and Brusatol
| Compound | Assay | Cell Line | Potency | Reference |
| This compound | NRF2 Inhibition (Luciferase Reporter) | A549 (NSCLC) | IC50: 1.9 µM | |
| Cell Viability (in combination with BKM120) | MGH7 (LUSC) | Reduces IC50 of BKM120 from 15.46 µM to 5.503 µM | ||
| Cell Viability | FaDu (HNSCC) | IC50: ~5 µM (48h) | ||
| Cell Viability | YD9 (HNSCC) | IC50: ~2.5 µM (48h) | ||
| Brusatol | NRF2 Protein Reduction | A549 (NSCLC) | EC50: ~40 nM | |
| Cell Viability | CT-26 (CRC) | IC50: 0.27 µg/mL | ||
| Cell Viability | HCT116 (CRC) | IC50: ~100nM for significant NRF2 inhibition | ||
| Cell Viability | Multiple HNSCC cell lines | IC50 range: 1-10 nM (24h) |
Table 2: Effects on NRF2 Target Gene Expression
| Compound | Cell Line | Target Gene | Effect | Reference |
| This compound | A549 (NSCLC) | NQO1, GCLM | Dose-dependent reduction | |
| XDO377 (LUSC organoids) | NRF2, NQO1 | Inhibition of expression at 5 µM | ||
| Brusatol | A549 (NSCLC) | NQO1, MRP1, MRP2, GSTm2, GCLC | Decreased mRNA levels at 40 nM | |
| Hepa-1c1c7 (Hepatoma) | Nqo1 | Transient inhibition |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
NRF2 Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NRF2.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, A549) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Brusatol, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NRF2 activity relative to the vehicle-treated control.
Western Blot Analysis for NRF2 Protein Levels
This technique is used to determine the effect of the inhibitors on the total cellular NRF2 protein concentration.
Protocol:
-
Cell Lysis: Treat cells with this compound, Brusatol, or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NRF2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression
qPCR is employed to measure the mRNA levels of NRF2 downstream target genes.
Protocol:
-
RNA Extraction: Treat cells with this compound, Brusatol, or vehicle control. Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for NRF2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.
In Vivo Studies: Translating In Vitro Findings
Both this compound and Brusatol have been evaluated in preclinical in vivo models, typically using xenografts in immunocompromised mice, to assess their anti-tumor efficacy.
This compound: In non-small cell lung cancer (NSCLC) xenograft models, this compound has demonstrated anti-tumor activity, both as a single agent and in combination with chemotherapy drugs like carboplatin.
Brusatol: Similarly, Brusatol has been shown to enhance the efficacy of chemotherapy in various xenograft models, including lung and colorectal cancer.
Conclusion: Selecting the Right Inhibitor for Your Research
The choice between this compound and Brusatol as an NRF2 inhibitor is highly dependent on the specific research question.
-
When high potency is the primary consideration , and the research context can tolerate potential off-target effects, Brusatol may be the preferred option. Its ability to potently reduce NRF2 levels in the nanomolar range makes it a powerful tool for inducing a strong NRF2-inhibited phenotype.
Ultimately, a thorough understanding of the distinct properties of each inhibitor, as outlined in this guide, will empower researchers to make an informed decision and advance our understanding of the critical role of NRF2 in health and disease.
Cross-Validation of ML385 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor ML385 with genetic models for targeting the NRF2 pathway. The data presented herein is intended to assist researchers in selecting the most appropriate experimental approach for their studies and to facilitate the cross-validation of findings between chemical and genetic perturbation methods.
Introduction to this compound and Genetic Models of NRF2 Pathway Modulation
The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, NRF2 is kept at low levels by its negative regulator, KEAP1 (Kelch-like ECH-associated protein 1), which targets NRF2 for proteasomal degradation. In response to oxidative or electrophilic stress, or due to mutations in KEAP1 or NFE2L2 (the gene encoding NRF2), NRF2 translocates to the nucleus, where it activates the transcription of a battery of cytoprotective genes.
This compound is a potent and specific small molecule inhibitor of NRF2. It functions by directly binding to the CNC-bZIP domain of NRF2, which prevents its heterodimerization with small Maf proteins and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Genetic models for studying the NRF2 pathway primarily involve the manipulation of NFE2L2 or KEAP1 gene expression. These include:
-
NRF2 Knockdown/Knockout: Achieved through techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate NRF2 expression.
-
KEAP1 Knockdown/Knockout: Leads to the constitutive activation of NRF2 due to the loss of its primary negative regulator.
-
Transgenic Mouse Models: Including NRF2 knockout, KEAP1 knockout, and hypomorphic Keap1 knockdown mice, which provide in vivo systems to study the systemic effects of NRF2 pathway modulation.
This guide will compare the phenotypic and molecular outcomes of using this compound versus these genetic approaches.
Comparative Data: this compound vs. Genetic Models
The following tables summarize quantitative data from various studies, comparing the effects of this compound with genetic modulation of the NRF2 pathway on gene expression, cell viability, and in vivo tumor growth.
Table 1: Effect on NRF2 Target Gene Expression
| Intervention | Cell Line | Target Gene | Fold Change in Expression | Reference |
| This compound (5 µM) | A549 (NSCLC) | NQO1 | ~0.4-fold decrease | [1] |
| This compound (5 µM) | A549 (NSCLC) | GCLC | ~0.5-fold decrease | [1] |
| NRF2 shRNA | MGH7 (LUSC) | NQO1 | Significant decrease | [2] |
| KEAP1 shRNA | Hep2 (Laryngeal Cancer) | NRF2 | 1.42 ± 0.05-fold increase | [3] |
| KEAP1 shRNA | Hep2 (Laryngeal Cancer) | NQO1 | 1.75 ± 0.10-fold increase | [3] |
| KEAP1 shRNA | Hep2 (Laryngeal Cancer) | HO-1 | 1.59 ± 0.07-fold increase | [3] |
| KEAP1 siRNA | H720 (Lung Carcinoid) | AKR1C1 | Significant increase | [4] |
| KEAP1 siRNA | H720 (Lung Carcinoid) | NQO1 | Significant increase | [4] |
Table 2: Effect on Cancer Cell Viability and Proliferation
| Intervention | Cell Line | Assay | Endpoint | Quantitative Result | Reference |
| This compound | A549 (KEAP1 mutant) | Clonogenic | Survival | Significant decrease | [1] |
| This compound | H460 (KEAP1 mutant) | Clonogenic | Survival | Significant decrease | [1] |
| This compound | MGH7 (LUSC) | Cell Viability | IC50 of BKM120 | Reduced from 15.46 µM to 5.503 µM | [2] |
| NRF2 shRNA | CaSki (Cervical Cancer) | MTT | Cisplatin IC50 | Significantly decreased | |
| NRF2 siRNA | FaDu (HNSCC) | Cell Viability | % Inhibition | Significant decrease | [5] |
| NRF2 siRNA | YD9 (HNSCC) | Cell Viability | % Inhibition | Significant decrease | [5] |
Table 3: Effect on In Vivo Tumor Growth
| Intervention | Tumor Model | Measurement | Result | Reference |
| This compound + Carboplatin | A549 Xenograft | Tumor Volume | Significant reduction vs. Carboplatin alone | [1] |
| NRF2 shRNA | MGH7 Xenograft | Tumor Volume | Significant reduction vs. control | [2] |
| NRF2 shRNA + Cisplatin | CaSki Xenograft | Tumor Volume | Significant suppression vs. Cisplatin alone |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for NRF2 and Target Proteins
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against NRF2, HO-1, NQO1, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for NRF2 Target Genes
-
RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix, cDNA template, and gene-specific primers for NRF2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or transfected with siRNA.
-
MTT Addition: After the desired incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Clonogenic Assay
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with this compound or transfected with siRNA.
-
Colony Formation: The plates are incubated for 1-2 weeks to allow for colony formation.
-
Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted. The plating efficiency and surviving fraction are calculated.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into small fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against NRF2 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.
-
Washing: The beads are washed to remove non-specific binding.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified and analyzed by qPCR using primers flanking the ARE sequences in the promoters of NRF2 target genes.
Visualizations
The following diagrams illustrate the NRF2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for comparing this compound with genetic knockdown.
Caption: The NRF2 signaling pathway and the mechanism of this compound action.
Caption: Workflow for comparing this compound and NRF2 siRNA.
Conclusion
Both the pharmacological inhibitor this compound and genetic models that modulate the NRF2 pathway serve as powerful tools for cancer research and drug development. This compound offers the advantage of acute, dose-dependent, and reversible inhibition of NRF2 activity, making it suitable for preclinical studies and as a potential therapeutic agent. Genetic models, such as siRNA/shRNA knockdown and knockout mice, provide a high degree of specificity for targeting NRF2 or its regulator KEAP1, and are invaluable for validating the on-target effects of pharmacological inhibitors and for studying the long-term consequences of NRF2 pathway modulation.
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide: ML385 Versus KEAP1 Inhibitors in the Modulation of the NRF2 Pathway
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two distinct strategies to modulate this pathway: direct inhibition of NRF2 with ML385 and indirect activation of NRF2 via KEAP1 inhibitors.
Executive Summary
This compound and KEAP1 inhibitors represent opposing yet mechanistically linked approaches to targeting the NRF2 pathway.
-
This compound is a direct inhibitor of the NRF2 transcription factor. It is particularly relevant in pathological contexts where NRF2 is constitutively activated, such as in cancers with KEAP1 mutations. By binding to NRF2, this compound prevents its transcriptional activity, thereby sensitizing cancer cells to chemotherapy.[1][2][3]
-
KEAP1 inhibitors , in contrast, are indirect activators of NRF2. They function by disrupting the interaction between KEAP1 and NRF2, which prevents the proteasomal degradation of NRF2.[4][5] This leads to the accumulation of NRF2 in the nucleus and the subsequent transcription of its target antioxidant and cytoprotective genes. KEAP1 inhibitors are being explored for their therapeutic potential in diseases characterized by oxidative stress.
This guide will delve into their mechanisms of action, present comparative quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and KEAP1 inhibitors lies in their direct molecular targets within the NRF2 signaling cascade.
KEAP1 Inhibitors: Activating the Master Regulator
Under basal conditions, KEAP1 acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting NRF2 for continuous ubiquitination and proteasomal degradation. This keeps cellular NRF2 levels low. KEAP1 inhibitors disrupt this process by binding to KEAP1, often through covalent modification of its cysteine residues or through non-covalent interactions that block the NRF2 binding site.[4][6] This disruption prevents NRF2 degradation, leading to its accumulation, nuclear translocation, and the activation of Antioxidant Response Element (ARE)-driven gene expression.
This compound: Directly Silencing the Effector
In certain cancers, mutations in KEAP1 lead to its inability to bind and degrade NRF2, resulting in constitutive NRF2 activation and a pro-survival state for the tumor cells. This compound was developed to counteract this. It directly binds to the Neh1 domain of NRF2, which is essential for its dimerization with small Maf proteins (sMAF) and subsequent binding to ARE sequences in the DNA.[1][2][7] By preventing NRF2 from binding to DNA, this compound inhibits the transcription of its target genes, thus mitigating the pro-tumorigenic effects of hyperactive NRF2.[1][2]
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ML385 in Cancer Therapy: A Comparative Analysis Across Cell Lines
A comprehensive guide for researchers on the efficacy and mechanisms of the NRF2 inhibitor, ML385, in various cancer models. This report details its impact on cell viability, signaling pathways, and synergistic potential with chemotherapy, supported by experimental data and protocols.
This compound, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor, has emerged as a promising agent in cancer therapy.[1] NRF2 is a master regulator of cellular defense against oxidative and xenobiotic stress. While crucial for normal cell survival, its constitutive activation in many cancers, often due to mutations in its negative regulator KEAP1, promotes tumor progression, and chemoresistance.[2] this compound directly targets NRF2, preventing its binding to DNA and subsequent transcription of downstream antioxidant and detoxification genes, thereby sensitizing cancer cells to therapeutic agents.[1][3] This guide provides a comparative overview of this compound's effects across various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Comparative Efficacy of this compound Across Cancer Cell Lines
The effectiveness of this compound varies across different cancer types and cell lines, largely dependent on their NRF2 activation status. The following table summarizes the half-maximal inhibitory concentration (IC50) values and other key quantitative findings from studies on non-small cell lung cancer (NSCLC), lung squamous cell carcinoma (LUSC), head and neck squamous cell carcinoma (HNSCC), and breast cancer.
| Cancer Type | Cell Line | Key Findings | Reported IC50 / Effective Concentration | Combination Therapy |
| Non-Small Cell Lung Cancer (NSCLC) | A549 (KEAP1 mutant) | Dose-dependent reduction in NRF2 transcriptional activity.[3] Sensitizes cells to carboplatin (B1684641). | Max inhibitory concentration at 5 µM.[3] | Significant reduction in tumor growth with this compound and carboplatin combination in xenograft models.[3] |
| H460 | Sensitizes cells to carboplatin, paclitaxel, and doxorubicin.[3] | Not explicitly stated, but effective in combination at concentrations around 5 µM. | Enhanced cytotoxicity and increased caspase 3/7 activity in combination with chemotherapy.[3] | |
| Lung Squamous Cell Carcinoma (LUSC) | MGH7 | Reduced cell viability and colony formation.[4] | IC50 of BKM120 (a PI3K inhibitor) was reduced from 15.46 µM to 5.503 µM in the presence of 5 µM this compound.[4] | Potentiates growth inhibition by the pan-PI3K inhibitor BKM120.[4] |
| EBC1 (NRF2 mutant) | Dose-dependent reduction in NRF2 and downstream gene expression.[3] | Not explicitly stated. | Not explicitly stated. | |
| LK2, MGH7 | Reduced phosphorylation of 4EBP1, a direct target of mTORC1.[4] | 5 µM this compound was effective.[4] | Not explicitly stated. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | FaDu | Dose- and time-dependent decrease in cell viability.[2][5] Induced G1/S phase cell cycle arrest.[2][5] | IC50 for Cisplatin was 24.99 µM. This compound showed higher responsiveness. | Combination with 1 µM Cisplatin (below its IC50) and varying concentrations of this compound showed enhanced effects.[2] |
| YD9 | Dose- and time-dependent decrease in cell viability.[2][5] Induced G1/S phase cell cycle arrest.[2][5] | IC50 for Cisplatin was 8.68 µM. This compound showed higher responsiveness. | Combination with 1 µM Cisplatin (below its IC50) and varying concentrations of this compound showed enhanced effects.[2] | |
| Breast Cancer | MCF-7 TAMR (Tamoxifen-Resistant) | Increases ferroptosis to enhance sensitivity to tamoxifen (B1202). | Not explicitly stated. | Co-treatment with tamoxifen further shrank tumors in nude mice.[6] |
| Promyelocytic Leukemia | HL-60/DR (Doxorubicin-Resistant) | Significantly reduced cell viability in response to 100 nM doxorubicin. | Effective at 5 and 10 nM in sensitizing cells to doxorubicin.[7] | Sensitized doxorubicin-resistant cells to doxorubicin.[7][8] |
Signaling Pathways Modulated by this compound
This compound primarily functions by inhibiting the NRF2 pathway. However, its downstream effects ripple through various interconnected signaling cascades, impacting cell survival, proliferation, and stress responses.
The NRF2 Inhibition Pathway
This compound binds to the Neh1 domain of NRF2, which is responsible for its dimerization with small Maf proteins (sMaf) and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This inhibition blocks the transcription of a wide array of cytoprotective genes.
Caption: Mechanism of NRF2 inhibition by this compound.
Impact on PI3K-mTOR Signaling in LUSC
In lung squamous cell carcinoma, this compound has been shown to inhibit the PI3K-mTOR signaling pathway. This occurs through the downregulation of RagD protein expression, which in turn reduces the recruitment of mTOR to lysosomes, a critical step for its activation.[4][9]
Caption: this compound inhibits PI3K-mTOR signaling in LUSC.
Experimental Protocols
Detailed and reproducible methodologies are critical for comparative studies. Below are protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability Assay
This assay is used to determine the dose-dependent effect of this compound on the viability of cancer cells.
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded at a density of 4 x 10³ cells per well in 96-well plates.[4]
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. For combination studies, a fixed concentration of a second drug (e.g., BKM120 or Cisplatin) can be added with varying concentrations of this compound.[2][4]
-
Incubation: Cells are incubated with the drug(s) for 72 hours.[4]
-
Quantification: Cell viability is quantified using a suitable assay, such as the CellTiter 96® AQueous One Solution Reagent (Promega), following the manufacturer's instructions.[4]
Clonogenic Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
Detailed Steps:
-
Cell Seeding: Exponentially growing cells are seeded at a low density (e.g., 300 cells/well) in 6-well plates.[4]
-
Incubation: Plates are incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are exposed to this compound, a vehicle control, or a combination of drugs for 72 hours.[4]
-
Recovery: The drug-containing medium is replaced with fresh, complete growth medium, and the cells are cultured for an additional 11-14 days to allow for colony formation.[4]
-
Staining and Counting: Colonies are fixed with a methanol-crystal violet solution and colonies containing more than 50 cells are counted.[4]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, such as NRF2, HO-1, and components of the PI3K-mTOR pathway, following treatment with this compound.
Detailed Steps:
-
Cell Lysis: After treatment with this compound for a specified duration (e.g., 48 hours), cells are lysed to extract total protein.[4]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NRF2, NQO1, p-AKT, p-S6, p-4EBP1).[4] This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme like HRP.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in tumors with aberrant NRF2 activation. Its ability to inhibit NRF2 leads to a reduction in the expression of cytoprotective genes, thereby increasing the susceptibility of cancer cells to oxidative stress and conventional chemotherapies. The comparative data presented in this guide highlight the differential sensitivity of various cancer cell lines to this compound and underscore its promise in combination therapies. Further research is warranted to explore the full therapeutic window of this compound and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases ferroptosis via inhibiting Nrf2/HO-1 pathway to enhances the sensitivity of MCF-7 TAMR to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Role of ML385 in Ferroptosis: A Comparative Guide with Iron Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML385, a potent and specific inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2), in the context of ferroptosis research. We will explore its performance validated by the use of iron chelators and compare it with alternative methods, supported by experimental data.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative stress and is known to protect against ferroptosis by upregulating antioxidant genes. This compound is a small molecule that specifically inhibits Nrf2 activity by disrupting its interaction with Maf proteins, thereby preventing the transcription of Nrf2 target genes.[1] This inhibition of the cell's natural antioxidant response makes this compound a valuable tool for inducing and studying ferroptosis.
A key method to validate that cell death is occurring via ferroptosis is the use of iron chelators, such as deferoxamine (B1203445) (DFO). Since ferroptosis is iron-dependent, the sequestration of intracellular iron by these chelators should rescue cells from this specific form of cell death.
This compound Performance in Inducing Ferroptosis
This compound has been shown to effectively sensitize cells to ferroptosis, often in combination with other ferroptosis-inducing agents like RSL3 or in the context of radiotherapy.
Key Performance Indicators of this compound in Ferroptosis Induction
| Cell Line | Treatment | Effect on Cell Viability | Lipid Peroxidation (ROS) Levels | Glutathione (B108866) (GSH) Levels | Reference |
| BEAS-2B | This compound (0.5 µM) + RSL3 (20 nM) | Synergistic decrease in viability | Increased | Decreased | [2] |
| KYSE150 | This compound (5 µM) + Ionizing Radiation (IR) | Significant decrease | Significantly increased | Significantly decreased | [3] |
| KYSE510 | This compound (10 µM) + Ionizing Radiation (IR) | Significant decrease | Significantly increased | Significantly decreased | [3] |
| AML cell lines (MV411, MOLM13, HL60) | This compound (10 µM) + Venetoclax (B612062) (0.1 µM) | Increased cell death | Increased | Not specified | [4] |
Comparison with an Alternative Nrf2 Inhibitor: Brusatol
Brusatol is another well-known Nrf2 inhibitor that has been investigated for its role in promoting ferroptosis. A direct comparison of this compound and Brusatol in the same experimental system provides valuable insights into their relative efficacy.
Comparative Analysis of this compound and Brusatol in NRK-52E cells
| Treatment (with 50 mM dRib) | L-[14C]cystine uptake | Intracellular GSH | Intracellular Iron | Intracellular MDA | Lipid ROS | Cell Viability | Reference |
| Control | ~100% | ~100% | ~100% | ~100% | ~100% | ~100% | [5] |
| dRib alone | Decreased | Decreased | Increased | Increased | Increased | Decreased | [5] |
| dRib + Bardoxolone Methyl (BM) | Restored | Restored | Restored | Restored | Restored | Restored | [5] |
| dRib + BM + this compound (100 µM) | Decreased | Decreased | Increased | Increased | Increased | Decreased | [5] |
| dRib + BM + Brusatol (100 µM) | Decreased | Decreased | Increased | Increased | Increased | Decreased | [5] |
This study demonstrates that both this compound and Brusatol can counteract the protective effects of the Nrf2 activator, Bardoxolone Methyl, leading to hallmarks of ferroptosis.[5]
Validating this compound-Induced Ferroptosis with Iron Chelators
The gold standard for validating ferroptosis is the reversal of cell death by iron chelators. While a direct rescue experiment of this compound-induced ferroptosis by an iron chelator is not extensively documented in a single publication, the principle is well-established. This compound promotes ferroptosis by inhibiting Nrf2, leading to increased lipid peroxidation. Iron chelators, such as deferoxamine (DFO), directly interfere with the iron-dependent processes required for this lipid peroxidation, thus inhibiting ferroptosis.
Studies have shown that DFO can effectively inhibit ferroptosis induced by various stimuli by reducing intracellular iron levels, decreasing ROS and malondialdehyde (MDA), and increasing glutathione (GSH) levels.[6] In experimental models where this compound is used to inhibit the Nrf2 pathway, co-treatment with an iron chelator would be expected to rescue the observed ferroptotic cell death, confirming the iron-dependent nature of the process.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.
-
Treatment: Add this compound, iron chelators, or other compounds at desired concentrations and incubate for the desired period (e.g., 48 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the control group.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Treatment: Treat cells with the compounds of interest as described for the viability assay.
-
Staining: In the final 30 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.
-
Harvesting: Harvest the cells by trypsinization.
-
Analysis: Analyze the cells by flow cytometry. The oxidized probe fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red). An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Glutathione (GSH) Assay
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them.
-
Assay: Use a commercial GSH assay kit according to the manufacturer's instructions. These kits typically involve a colorimetric or fluorometric reaction where the amount of GSH is proportional to the signal produced.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Normalization: Normalize the GSH levels to the protein concentration of the cell lysates.
Visualizing the Pathways
Caption: Ferroptosis signaling pathway and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound promotes ferroptosis and radiotherapy sensitivity by inhibiting the NRF2-SLC7A11 pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NRF2 enhances the acute myeloid leukemia cell death induced by venetoclax via the ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deferoxamine attenuates visual impairment in retinal ischemia‒reperfusion via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the anti-inflammatory effects of ML385 to known NSAIDs
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of inflammatory response modulation, researchers are constantly exploring novel mechanisms of action beyond traditional anti-inflammatory agents. This guide provides a detailed comparison of ML385, a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2), and well-established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While both compound classes intersect with inflammatory pathways, their mechanisms and ultimate effects diverge significantly. This analysis, supported by experimental data and protocols, aims to equip researchers with a clear understanding of their distinct roles in inflammation.
Contrasting Mechanisms of Action: Nrf2 Inhibition vs. Cyclooxygenase (COX) Inhibition
The fundamental difference between this compound and NSAIDs lies in their molecular targets and the subsequent physiological consequences.
NSAIDs: The Established COX Inhibitors
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5]
-
Non-selective NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2. While effective in reducing inflammation, the inhibition of COX-1, which has a "house-keeping" role in protecting the gastric mucosa and maintaining kidney function, can lead to gastrointestinal and renal side effects.[1][2]
-
COX-2 selective NSAIDs (e.g., celecoxib) were developed to specifically target the inducible COX-2 enzyme, which is upregulated during inflammation. This selectivity aims to reduce the gastrointestinal side effects associated with COX-1 inhibition.[1][4]
This compound: An Inhibitor of the Nrf2 Antioxidant Response
This compound operates through a distinct and contrasting mechanism: the inhibition of Nrf2. Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by regulating the expression of antioxidant and detoxifying enzymes.[6][7] The Keap1-Nrf2 pathway is a critical component of cellular homeostasis.
Interestingly, studies investigating the role of this compound in inflammatory contexts reveal that its primary effect is not anti-inflammatory. Instead, by inhibiting the protective Nrf2 pathway, this compound can lead to an exacerbation of oxidative stress and inflammation .[1][6][7] This pro-inflammatory potential of Nrf2 inhibition stands in stark contrast to the direct anti-inflammatory action of NSAIDs.
Head-to-Head: A Comparative Overview
| Feature | This compound | Known NSAIDs (e.g., Ibuprofen, Diclofenac, Celecoxib) |
| Primary Target | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes |
| Mechanism of Action | Inhibits the transcriptional activity of Nrf2, leading to a downregulation of antioxidant and cytoprotective genes. | Inhibit the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. |
| Effect on Inflammation | Generally pro-inflammatory; can exacerbate inflammation and oxidative stress by suppressing the Nrf2 protective pathway. | Anti-inflammatory; reduce the cardinal signs of inflammation (swelling, pain, redness, heat). |
| Therapeutic Rationale | Primarily used as a research tool to study the role of the Nrf2 pathway. Potential applications in cancer therapy where Nrf2 is overactive. | Widely used for the treatment of pain and inflammation in various conditions (e.g., arthritis, musculoskeletal injuries). |
| Reported Side Effects | Not established for clinical use; experimental data suggests potential for increased cellular stress and inflammation. | Gastrointestinal issues (ulcers, bleeding), cardiovascular risks, and kidney problems. |
Quantitative Data Summary
Direct comparative studies on the anti-inflammatory effects of this compound versus NSAIDs are scarce, largely because their mechanisms suggest opposing effects on inflammation. The following tables present typical quantitative data for NSAIDs and experimental data for this compound that highlights its impact on inflammatory markers.
Table 1: In Vitro Anti-Inflammatory Activity of Common NSAIDs
| Compound | Target | IC50 (µM) for COX-1 Inhibition | IC50 (µM) for COX-2 Inhibition |
| Ibuprofen | Non-selective | 13 | 370 |
| Diclofenac | Non-selective | 0.06 | 0.03 |
| Celecoxib | COX-2 selective | 15 | 0.04 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is for illustrative purposes.
Table 2: Effect of this compound on Inflammatory Cytokine Levels in an In Vivo Model of Renal Inflammation
| Treatment Group | Pro-inflammatory Cytokine (IL-1β) Level | Anti-inflammatory Cytokine (IL-10) Level |
| Control | Baseline | Baseline |
| Inflammatory Stimulus | Increased | No significant change |
| Inflammatory Stimulus + this compound | Significantly Increased compared to stimulus alone | Significantly Decreased compared to stimulus alone |
This table summarizes findings from a study where Nrf2 inhibition by this compound exacerbated renal inflammation.[1]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and NSAIDs, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for evaluating anti-inflammatory agents.
Caption: Mechanism of action of NSAIDs.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating anti-inflammatory agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of this compound and NSAIDs.
In Vitro COX Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of a test compound (e.g., an NSAID) on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and EDTA).
-
Compound Incubation: The test compound is pre-incubated with the enzyme in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination and Measurement: After a defined incubation period (e.g., 2 minutes), the reaction is terminated. The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Animals are divided into groups and administered the test compound (e.g., NSAID) or vehicle control orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Measurement of Inflammatory Cytokines in Cell Culture
Objective: To assess the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in appropriate media.
-
Cell Stimulation: Cells are seeded in multi-well plates and pre-treated with the test compound (e.g., this compound) or vehicle for a specified duration. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Supernatant Collection: After the incubation period with LPS, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific ELISA kits.
-
Data Analysis: The cytokine levels in the treated groups are compared to the vehicle-treated control group to determine the effect of the test compound.
Conclusion
The comparison between this compound and known NSAIDs reveals two fundamentally different approaches to modulating inflammatory pathways. NSAIDs directly target the enzymatic production of pro-inflammatory mediators, providing a well-established and effective anti-inflammatory strategy. In contrast, this compound, by inhibiting the protective Nrf2 pathway, demonstrates a pro-inflammatory potential in experimental models. This distinction is critical for researchers designing studies on inflammation and for drug development professionals exploring novel therapeutic targets. Understanding these opposing mechanisms is paramount for the accurate interpretation of experimental results and the strategic development of future anti-inflammatory therapies.
References
- 1. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 inhibition induces oxidative stress, renal inflammation and hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the involvement of Nrf2 in maslinic acid-mediated anti-inflammatory effects in atheroma pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of ML385: A Comparative Guide for NRF2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for ML385, a potent and specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. We have compiled and summarized quantitative data, detailed key experimental methodologies, and provided visualizations to support the independent validation of this compound's activity and to compare it with other potential NRF2 pathway inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor of NRF2, a master regulator of cellular responses to oxidative stress.[1][2] In many cancer types, the NRF2 pathway is constitutively activated, often due to mutations in its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). This activation promotes cancer cell proliferation, chemoresistance, and radioresistance. This compound was identified through a high-throughput screen as a molecule that directly binds to the Neh1 domain of NRF2, thereby inhibiting its transcriptional activity.[1][3] Its primary mechanism of action involves interfering with the formation of the NRF2-MAFG heterodimer and its subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of NRF2 target genes.[1][3][4]
Subsequent independent studies have confirmed the inhibitory effects of this compound on the NRF2 pathway in various cancer cell lines, including those derived from lung, head and neck, and promyelocytic leukemia.[5][6][7] These studies have further demonstrated that this compound can sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential as an adjuvant therapy.[3][6]
Quantitative Data Comparison
The following tables summarize the key quantitative findings for this compound and provide a comparison with other reported NRF2 inhibitors, Brusatol and MSU38225. It is important to note that the experimental conditions may vary between studies.
Table 1: In Vitro Potency of NRF2 Inhibitors
| Compound | Target | Assay Type | IC50 Value | Cell Line(s) | Reference(s) |
| This compound | NRF2 | Fluorescence Polarization | 1.9 µM | - | [2][8] |
| This compound | NRF2-mediated transcription | Luciferase Reporter Assay | ~2.5 µM | A549 | [3] |
| Brusatol | NRF2 protein level | Western Blot | ~50-100 nM | A549 | [9][10] |
| MSU38225 | NRF2 transcriptional activity | Luciferase Reporter Assay | ~1 µM | MCF-7 | [11][12] |
Table 2: Effects of this compound on Cancer Cell Viability and Gene Expression
| Cell Line | Cancer Type | Effect of this compound Treatment | Quantitative Change | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | Inhibition of NRF2 target gene expression (NQO1, GCLC) | Dose-dependent reduction | [3] |
| H460 | Non-Small Cell Lung Cancer | Sensitization to Carboplatin | Significant reduction in tumor growth in combination | [3] |
| FaDu, YD9 | Head and Neck Squamous Cell Carcinoma | Dose- and time-dependent decrease in cell viability | - | [7][13] |
| HL-60/DR | Doxorubicin-Resistant Promyelocytic Leukemia | Sensitization to Doxorubicin | Significant reduction in cell viability in combination | [6] |
| LUSC Organoids | Lung Squamous Cell Carcinoma | Inhibition of organoid growth | Smaller and less numerous organoids after 15 days | [5] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the validation of this compound's function.
NRF2-ARE Luciferase Reporter Assay
This assay is a primary method for quantifying the transcriptional activity of NRF2.
-
Cell Culture and Transfection: Human cancer cells (e.g., A549) are cultured in appropriate media. Cells are then transiently or stably transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours). A known NRF2 activator (e.g., tert-butylhydroquinone) can be used as a positive control for inhibition.
-
Luciferase Activity Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase). The results are expressed as a percentage of the control, and IC50 values are calculated.
Western Blot Analysis for NRF2 and Target Protein Expression
This method is used to determine the effect of this compound on the protein levels of NRF2 and its downstream targets.
-
Cell Lysis and Protein Quantification: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NRF2, HO-1, NQO1, or other target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Cell Viability and Clonogenic Assays
These assays assess the impact of this compound on cancer cell proliferation and survival.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): Cells are seeded in 96-well plates and treated with a range of this compound concentrations, alone or in combination with a chemotherapeutic agent. After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay.
-
Clonogenic Assay: A low density of cells is seeded in 6-well plates and treated with this compound. The medium is replaced periodically, and after 10-14 days, colonies are fixed, stained with crystal violet, and counted. This assay assesses the long-term survival and proliferative capacity of single cells.
Visualizations
Signaling Pathway of NRF2 Regulation
Caption: The NRF2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Validation
Caption: A typical experimental workflow for the validation of an NRF2 inhibitor like this compound.
Logical Relationship of this compound Validation
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy | MDPI [mdpi.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Nrf2 Pathway Inhibitor Sensitizes Keap1-Mutant Lung Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
ML385 in 2D vs. 3D Cell Culture: A Comparative Guide to Nrf2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of ML385, a selective inhibitor of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid and organoid models. Understanding the differential effects of this compound in these systems is crucial for the accurate assessment of its therapeutic potential in oncology and other diseases where the Nrf2 pathway is implicated.
Executive Summary
Studies have demonstrated that this compound effectively inhibits Nrf2 and its downstream targets in both 2D and 3D cancer models, leading to reduced cell proliferation and viability.[4][5][6][7] However, it is a well-established principle that 3D cell structures often exhibit increased resistance to anticancer drugs compared to their 2D counterparts.[8][9] This guide synthesizes the available data on this compound's performance and provides detailed experimental protocols to facilitate further comparative studies.
Data Presentation: this compound Performance in 2D vs. 3D Models
The following table summarizes the observed effects of this compound in different cell culture models based on available literature. It is important to note the absence of direct, side-by-side IC50 comparisons in the sourced literature.
| Cell Line/Model | Culture Type | This compound Concentration | Observed Effects | Reference |
| Lung Squamous Cell Carcinoma (LUSC) Organoid (XDO377) | 3D Organoid | 5 µM | Inhibited organoid growth (smaller and less numerous). Reduced expression of NRF2 and its target gene NQO1 after 48 hours. | [4] |
| MGH7 (LUSC Cell Line) | 2D Monolayer | 5 µM | Inhibited colony formation. Reduced NRF2 expression. No significant acute cytotoxicity up to 10 µM over 72 hours. | [4] |
| EBC1, LK2 (LUSC Cell Lines) | 2D Monolayer | 5 µM | Reduced expression of NQO1. Reduced phosphorylation of AKT and ribosomal protein S6. | [4] |
| FaDu, YD9 (Head and Neck Squamous Cell Carcinoma) | 2D Monolayer | Dose- and time-dependent | Decreased cell viability. | [5][7] |
| A549 (Lung Cancer Cell Line) | 2D Monolayer | 5 µM | Time-dependent reduction in NRF2 and its target genes. Attenuated antioxidant enzyme activity. | [10] |
| HL-60/DR (Promyelocytic Leukemia) | 2D Suspension | 5 µM | Sensitized cells to doxorubicin. Did not change NRF2 protein level but decreased KEAP1 protein level. | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Nrf2 Signaling Pathway and this compound Inhibition
Caption: Nrf2 signaling and this compound's mechanism of action.
Experimental Workflow: Comparing this compound in 2D vs. 3D Cultures
Caption: Workflow for comparing this compound in 2D and 3D models.
Experimental Protocols
3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ULA round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.
-
Prepare a single-cell suspension at the desired concentration (e.g., 1,000 to 10,000 cells per 100 µL, to be optimized for each cell line).[12]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.[12]
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator. Spheroid formation typically occurs within 24-72 hours.[12]
-
Monitor spheroid formation and growth visually using an inverted microscope.
Cell Viability Assay for 2D and 3D Cultures (e.g., CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells. The "3D" version of the reagent has enhanced lytic capacity for better penetration into spheroids.
Materials:
-
2D or 3D cell cultures in 96-well plates (clear-bottom for 2D, ULA for 3D)
-
This compound stock solution
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Treatment:
-
For 2D cultures, seed cells and allow them to adhere overnight.
-
For 3D cultures, generate spheroids as described in Protocol 1.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blotting for Nrf2 and Downstream Targets
Materials:
-
Treated 2D and 3D cell cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
2D cells: Aspirate medium, wash with cold PBS, and add RIPA buffer directly to the plate. Scrape cells and collect the lysate.
-
3D spheroids: Collect spheroids from each well, wash with cold PBS, and lyse in RIPA buffer with mechanical disruption (e.g., pipetting or sonication).
-
-
Incubate lysates on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
-
Conclusion
The transition from 2D to 3D cell culture models represents a critical step towards more clinically relevant preclinical drug evaluation. While this compound has demonstrated efficacy in inhibiting the Nrf2 pathway in both 2D and 3D settings, the quantitative differences in its potency are not yet fully characterized. The general observation of increased drug resistance in 3D models suggests that higher concentrations of this compound may be required to achieve the same biological effect as in 2D monolayers.[8][9] The provided protocols offer a framework for researchers to conduct rigorous comparative studies, which are essential for determining the true therapeutic window of this compound and for advancing its development as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NRF2 antagonist this compound inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of this compound on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis between 2D and 3D colorectal cancer culture models for insights into cellular morphological and transcriptomic variations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential of NRF2 Inhibitors—Retinoic Acid, K67, and ML-385—In Overcoming Doxorubicin Resistance in Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corning.com [corning.com]
Confirming ML385's Mechanism: A Comparative Guide to NRF2 Inhibition Binding Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML385's performance against other nuclear factor erythroid 2-related factor 2 (NRF2) inhibitors, supported by experimental data. We delve into the specific binding assays that confirm this compound's mechanism of action, offering detailed protocols for replication and validation.
This compound is a potent and specific small molecule inhibitor of NRF2, a master regulator of the antioxidant response.[1][2][3] Its unique mechanism of action, directly targeting the NRF2 protein, distinguishes it from other modulators of the NRF2 pathway. This guide will focus on the binding assays that have been instrumental in elucidating this mechanism.
Performance Comparison: this compound vs. Other NRF2 Inhibitors
This compound distinguishes itself by directly binding to the Neh1 domain of NRF2.[4][5] This interaction sterically hinders the formation of the functional NRF2-MAFG heterodimer, thereby preventing its binding to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[4][5] This direct inhibition of NRF2's transcriptional activity is a key differentiator from other compounds that modulate the NRF2 pathway through indirect mechanisms.
| Compound | Target/Mechanism | IC50 (Binding/Activity) | Notes |
| This compound | NRF2 (Neh1 Domain) | 1.9 µM (Inhibition of NRF2-MAFG-ARE binding)[1][2][4] | Directly inhibits the DNA binding activity of the NRF2-MAFG complex. |
| Brusatol | NRF2 | Not Applicable (Mechanism is not direct binding) | Inhibits NRF2 through a post-transcriptional mechanism, leading to NRF2 protein depletion.[6][7][8] |
| Halofuginone | Prolyl-tRNA synthetase | Not Applicable (Indirect NRF2 inhibitor) | Induces a cellular amino acid starvation response, leading to the rapid depletion of the short-lived NRF2 protein.[9][10][11] |
Experimental Protocols: Key Binding Assays
The following are detailed methodologies for the key experiments that have been used to confirm the direct binding of this compound to NRF2 and its inhibitory effect on DNA binding.
Fluorescence Polarization (FP) Assay
This assay is crucial for quantitatively measuring the inhibitory effect of this compound on the binding of the NRF2-MAFG protein complex to its DNA target, the ARE.
Objective: To determine the IC50 value of this compound for the disruption of the NRF2-MAFG-ARE complex.
Materials:
-
Purified recombinant NRF2 and MAFG proteins.
-
Fluorescein-labeled DNA duplex containing the ARE sequence.
-
This compound and a negative control (inactive analog).
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a solution of the fluorescein-labeled ARE-DNA duplex in the assay buffer.
-
In the wells of the 384-well plate, add the NRF2 and MAFG proteins to the assay buffer.
-
Add varying concentrations of this compound or the inactive analog to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for protein-ligand interaction.
-
Add the fluorescein-labeled ARE-DNA duplex to all wells.
-
Incubate for another period (e.g., 60 minutes) to allow for DNA-protein binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates the formation of the larger NRF2-MAFG-ARE complex, while a decrease signifies inhibition by this compound.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Nickel Affinity Pull-Down Assay
This biochemical assay provides direct evidence of the physical interaction between this compound and the NRF2 protein.
Objective: To confirm the direct binding of this compound to the Neh1 domain of NRF2.
Materials:
-
Histidine-tagged full-length NRF2 protein, Neh1 domain of NRF2, and a deletion mutant lacking the Neh1 domain (ΔNeh1).
-
Biotin-conjugated this compound (AB-ML385) and an inactive biotin-conjugated analog.
-
Nickel (Ni+) affinity beads (e.g., Ni-NTA agarose).
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Lysis buffer.
-
Spectrophotometer.
Procedure:
-
Incubate the histidine-tagged NRF2 proteins (full-length, Neh1, and ΔNeh1) with Ni+ affinity beads to allow for binding.
-
Wash the beads to remove any unbound protein.
-
Add the biotin-conjugated this compound (AB-ML385) or the inactive analog to the beads and incubate to allow for interaction with the bound NRF2 protein.
-
For competition experiments, pre-incubate the NRF2-bound beads with an excess of non-biotinylated this compound before adding AB-ML385.
-
Wash the beads thoroughly to remove any unbound biotinylated compound.
-
Add streptavidin-HRP conjugate to the beads and incubate.
-
Wash the beads again to remove unbound streptavidin-HRP.
-
Add the HRP substrate and measure the resulting colorimetric signal using a spectrophotometer. A positive signal indicates a direct interaction between NRF2 and this compound.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the NRF2 signaling pathway and the workflow of the binding assays.
Caption: NRF2 signaling pathway and the inhibitory action of this compound.
References
- 1. A Step toward NRF2‐DNA Interaction Inhibitors by Fragment‐Based NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibits Deregulated NRF2 Transcriptional Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step toward NRF2-DNA Interaction Inhibitors by Fragment-Based NMR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ML385: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of the NRF2 inhibitor ML385, ensuring the protection of personnel and the environment. This document provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to avoid inhalation.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₅N₃O₄S | [2] |
| Molecular Weight | 511.6 g/mol | [2] |
| IC₅₀ (NRF2) | 1.9 µM | [3][4] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: 25 mg/mL, DMF: 30 mg/mL | [2] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, as with any hazardous chemical, is crucial for laboratory safety and environmental protection. The following procedures are based on general guidelines for the disposal of solid hazardous chemical waste and the specific hazard information for this compound.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: Due to its identified hazards, all forms of this compound waste (pure compound, contaminated labware, solutions) must be treated as hazardous chemical waste.[3]
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and filter paper, in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
-
Step 2: Waste Container Labeling
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2]
-
Include Concentration: For liquid waste, provide an approximate concentration of this compound and list all other components of the solution.
-
Contact Information: Ensure the name of the principal investigator or responsible person and the laboratory location are clearly visible on the label.
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store hazardous waste in a designated, well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.
-
Container Integrity: Ensure all waste containers are in good condition and are kept securely closed except when adding waste.
Step 4: Disposal Request and Collection
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office for waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[3]
-
Do Not Dispose in Regular Trash: Solid this compound waste or contaminated materials must not be placed in the regular trash.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines. No specific experimental protocols for the chemical inactivation of this compound were found in the provided search results. Therefore, the recommended disposal method is through a certified hazardous waste management program.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
